4-Bromo-7-fluoroindoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrFN |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |
InChI Key |
ZDLYFOXOODEGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Landscape of 4-Bromo-7-fluoroindoline and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding "4-Bromo-7-fluoroindoline"
The term "4-Bromo-7-fluoroindoline" can be ambiguous as it may refer to the parent indoline structure or, more commonly in chemical databases, to its various oxidized derivatives. This guide will focus on the most relevant of these compounds, providing clarity on their distinct identities and properties. The indoline core, a saturated bicyclic amine, is a privileged scaffold in medicinal chemistry. The strategic placement of bromo and fluoro substituents on this core can significantly modulate the molecule's physicochemical and pharmacological properties.
Fluorine, in particular, is a key element in modern drug design. Its introduction can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] The bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for drug screening.
This guide will primarily discuss the following key derivatives, for which more substantial data is available:
-
4-Bromo-7-fluoroindolin-2-one
-
4-Bromo-7-fluoroindoline-2,3-dione
-
4-Bromo-7-fluoro-1H-indole (the aromatic precursor)
Physicochemical Properties: A Comparative Analysis
A clear understanding of the physical and chemical properties of these compounds is fundamental for their application in research and development. The following table summarizes the key properties of the most relevant compounds related to 4-bromo-7-fluoroindoline.
| Property | 4-Bromo-7-fluoroindolin-2-one | 4-Bromo-7-fluoroindoline-2,3-dione | 4-Bromo-7-fluoro-1H-indole |
| CAS Number | 1260903-30-7[3] | 1153535-26-2[4][5] | 883500-66-1[6] |
| Molecular Formula | C₈H₅BrFNO[3] | C₈H₃BrFNO₂[4][5] | C₈H₅BrFN[6] |
| Molecular Weight | 230.03 g/mol [3] | 244.02 g/mol [4][5] | 214.03 g/mol [6] |
| Appearance | Not specified (likely solid) | Not specified (likely solid) | Not specified (likely solid) |
| Storage | Keep in dark place, sealed in dry, room temperature[3] | Keep in dark place, sealed in dry, room temperature[5] | 4°C, stored under nitrogen[6] |
| Purity | Data not available | Data not available | ≥95%[6] |
Synthesis and Methodologies
A plausible synthetic strategy for 4-bromo-7-fluoroindolin-2-one could involve the cyclization of a suitably substituted aniline derivative. The Fischer indole synthesis is a common method for preparing indoles, which can then be further modified. For instance, a synthetic route to a related compound, 4-bromo-7-methylindole-2-carboxylic acid, starts from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.[7] This highlights a common approach of constructing the indole ring system first, followed by functional group manipulations.
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted indoline derivative.
Caption: A generalized workflow for chemical synthesis.
Experimental Protocol Example: Fischer Indole Synthesis (Conceptual)
This conceptual protocol outlines the steps for a Fischer indole synthesis, which could be adapted for the synthesis of the indole precursors to 4-bromo-7-fluoroindoline derivatives.
-
Hydrazone Formation:
-
Dissolve the appropriately substituted phenylhydrazine hydrochloride (e.g., a bromo-fluoro-phenylhydrazine) in a suitable solvent such as ethanol.
-
Add a ketone or aldehyde (e.g., pyruvic acid) and stir at room temperature or with gentle heating to form the corresponding phenylhydrazone.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by filtration or extraction.
-
-
Indolization (Cyclization):
-
Treat the phenylhydrazone with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) in a high-boiling point solvent.
-
Heat the reaction mixture to induce cyclization and the elimination of ammonia.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water or ice.
-
Neutralize the acid and extract the indole product with an organic solvent.
-
-
Purification:
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final indole product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Applications in Drug Discovery and Medicinal Chemistry
Substituted indolines and indoles are key pharmacophores in a wide range of biologically active compounds. The 4-bromo-7-fluoroindoline scaffold and its derivatives are of significant interest to medicinal chemists for several reasons:
-
Building Blocks for Complex Molecules: These compounds serve as valuable intermediates in the synthesis of more complex molecules, including potential drug candidates. The bromine atom can be readily converted to other functional groups through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the exploration of a diverse chemical space.
-
Modulation of Biological Activity: The electronic properties of the fluoro and bromo substituents can influence the binding affinity and selectivity of the molecule for its biological target. Fluorine can act as a hydrogen bond acceptor and can alter the pKa of nearby functional groups, which can be crucial for target engagement.[8]
-
Kinase Inhibitors: The indolin-2-one core is a well-established scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The substituents on the indoline ring play a critical role in determining the potency and selectivity of these inhibitors.
-
Antimicrobial and Anticancer Potential: Azaindoles, which are structurally related to indoles, have shown a diverse range of biological activities, including anticancer, antiviral, and antibacterial properties.[9] The 4-bromo-7-fluoroindoline framework can be used to synthesize novel analogs with potential therapeutic applications in these areas.
The following diagram illustrates the role of 4-bromo-7-fluoroindoline derivatives as building blocks in drug discovery.
Caption: Role in Drug Discovery Pipeline.
Safety and Handling
Proper handling of 4-bromo-7-fluoroindoline derivatives is essential to ensure laboratory safety. While specific safety data for each compound may vary, general precautions for halogenated organic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these compounds.[10][11]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Hazard Statements: The GHS hazard statements for the related compound 4-bromo-7-fluoroindoline-2,3-dione indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Similar hazards should be assumed for other derivatives until specific data is available.
-
Storage: Store these compounds in tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Conclusion
The 4-bromo-7-fluoroindoline scaffold and its derivatives represent a valuable class of compounds for medicinal chemistry and drug discovery. While the nomenclature can be ambiguous, a clear understanding of the specific structures and their properties is crucial for their effective use. The strategic incorporation of bromine and fluorine atoms provides both a handle for synthetic diversification and a means to fine-tune the pharmacological properties of potential drug candidates. As with all chemical reagents, adherence to strict safety protocols is paramount. This guide provides a foundational understanding of these important molecules, empowering researchers to leverage their potential in the development of new therapeutics.
References
-
PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-7-fluoroindole (C8H5BrFN). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-7-fluoro-2-methyl-1h-indole. Retrieved from [Link]
-
Autech Industry Co.,Limited. (2026, February 14). Finding Quality 7-Bromo-4-fluoroindole: Purity & Price from Trusted Suppliers. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 4-bromo-7-chloro-1H-indole. Retrieved from [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
-
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]
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- 3. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 4. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1153535-26-2|4-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]
- 9. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
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- 12. fishersci.com [fishersci.com]
4-Bromo-7-fluoroindoline structure activity relationship (SAR) studies
The following guide provides an in-depth technical analysis of the 4-Bromo-7-fluoroindoline scaffold, designed for medicinal chemists and drug discovery professionals. It synthesizes structure-activity relationship (SAR) principles, synthetic protocols, and strategic applications.
Executive Summary
In modern medicinal chemistry, the selection of a "privileged scaffold" is rarely about finding a generic core; it is about selecting a template that offers precise electronic tuning and orthogonal functionalization vectors. 4-Bromo-7-fluoroindoline represents a high-value intermediate that solves two specific problems in lead optimization:
-
The C4-Vector: The bromine atom at position 4 serves as a pre-installed handle for palladium-catalyzed cross-coupling, allowing extension into the "solvent front" or hydrophobic pockets of protein targets (e.g., Kinases, GPCRs).
-
The C7-Shield: The fluorine atom at position 7 blocks a primary site of metabolic oxidation (CYP450 liability) while simultaneously modulating the acidity (pKa) of the indoline NH, enhancing hydrogen bond donor capability without introducing significant steric bulk.
Structural Analysis & SAR Logic
The utility of 4-bromo-7-fluoroindoline is derived from the "Push-Pull" nature of its substituents relative to the nitrogen core.
The C4-Bromine (The Diversity Vector)
-
Role: Functionalization Handle.
-
SAR Implication: In many kinase inhibitors (e.g., targeting the hinge region), the indole/indoline core binds to the ATP pocket. The C4 position points towards the "gatekeeper" residue or the solvent-exposed region.
-
Chemistry: The C4-Br bond is highly activated for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Unlike the C5 or C6 positions, C4 substitution creates a "bent" vector often required to induce selectivity between homologous enzymes.
The C7-Fluorine (The Metabolic & Electronic Tuner)
-
Metabolic Blockade: The C7 position of indole/indoline is electron-rich and prone to hydroxylation by cytochrome P450 enzymes. Fluorine substitution (
) effectively blocks this site due to the strength of the C-F bond (~116 kcal/mol) and its low polarizability. -
Electronic Effect: Fluorine is highly electronegative (
). Inductively, it pulls electron density from the indoline nitrogen.-
Effect: This lowers the pKa of the NH proton, making it a stronger Hydrogen Bond Donor (HBD).
-
Application: Critical for targets where the NH forms a key hydrogen bond with a backbone carbonyl (e.g., hinge binding in kinases).
-
Indoline vs. Indole (Conformational Control)
-
Indoline (sp³): The C2-C3 bond is saturated. This kinks the molecule, forcing the nitrogen into a pyramidal geometry (though often flattened by resonance). This reduces planarity compared to indole, potentially improving solubility (Fsp³ count) and allowing access to "out-of-plane" binding pockets.
Visualization: SAR & Synthesis Logic
The following diagram illustrates the strategic logic behind this scaffold and its synthesis workflow.
Figure 1: Strategic workflow transforming the nitrobenzene precursor into the privileged indoline scaffold, highlighting the distinct roles of the C4 and C7 substituents.
Experimental Protocols
The following protocols are designed for high reproducibility. All reactions should be performed in a fume hood with appropriate PPE.
Protocol A: Selective Reduction of 4-Bromo-7-fluoroindole to Indoline
Context: While the indole is often the starting material, the indoline is frequently required to reduce planarity or prevent specific side reactions before final oxidation.
Reagents:
-
4-Bromo-7-fluoroindole (1.0 equiv)[5]
-
Sodium Cyanoborohydride (
, 3.0 equiv) -
Glacial Acetic Acid (
, solvent)
Procedure:
-
Dissolution: Charge a round-bottom flask with 4-bromo-7-fluoroindole (e.g., 1.0 g, 4.67 mmol). Add Glacial Acetic Acid (15 mL) and stir at room temperature (RT) until fully dissolved.
-
Reduction: Cool the solution to 0°C in an ice bath. Add
(0.88 g, 14.0 mmol) portion-wise over 10 minutes. (Caution: Evolution of HCN is possible if cyanide impurities are present; ensure good ventilation). -
Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours. Monitor via LC-MS or TLC (Mobile phase: 20% EtOAc/Hexanes). The indole spot (more non-polar) should disappear.
-
Quench: Pour the reaction mixture carefully into ice-cold aqueous NaOH (2M) to neutralize the acid (pH > 10).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude indoline is often pure enough for the next step. If oxidation occurs (turning pink/brown), purify immediately via flash chromatography (SiO2, 0-30% EtOAc/Hexanes).
Protocol B: Suzuki-Miyaura Coupling at C4
Context: Attaching a heteroaryl tail to the C4 position.
Reagents:
-
4-Bromo-7-fluoroindoline (1.0 equiv)[5]
-
Aryl-Boronic Acid (
, 1.2 equiv) - (0.05 equiv)
- (2M aqueous, 3.0 equiv)
-
1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the indoline, boronic acid, and Palladium catalyst.
-
Solvent: Add 1,4-Dioxane (10 vol) and
solution. Sparge with Nitrogen for 5 minutes. -
Coupling: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.
-
Note: If the indoline nitrogen is unprotected, it may participate in Buchwald side-reactions; however, under Suzuki conditions (aqueous base), the C-C coupling usually prevails.
Quantitative Data: Substituent Effects
The following table summarizes the physicochemical impact of the 7-Fluoro substitution compared to the unsubstituted and 7-Chloro analogs.
| Property | Indole (H) | 7-Fluoroindole | 7-Chloroindole | Impact of 7-F |
| Van der Waals Radius (C7) | 1.20 Å (H) | 1.47 Å (F) | 1.75 Å (Cl) | Minimal steric penalty compared to Cl; mimics H. |
| C-X Bond Energy | 98 kcal/mol | 116 kcal/mol | 81 kcal/mol | High metabolic stability (blocks oxidation). |
| NH Acidity (pKa) | ~16.2 | ~15.1 | ~15.5 | Increases H-bond donor strength (more acidic). |
| Lipophilicity ( | Ref | +0.25 | +0.71 | Modest lipophilicity increase; better solubility than Cl. |
| Electronic Effect ( | 0.00 | 0.06 | 0.23 | Inductive withdrawal stabilizes the NH bond. |
Case Study Applications
Case Study 1: Influenza PB2 Inhibitors
Researchers targeting the PB2 cap-binding region of the influenza virus utilized the 7-fluoroindole scaffold as a bioisostere for 7-azaindole.[6] The 7-fluoro group maintained the necessary polarity and small size to fit the binding pocket while avoiding the aldehyde oxidase metabolism issues associated with the azaindole nitrogen. The 4-position was used to extend into the solvent channel, improving potency.
Case Study 2: Kinase Inhibitors (Hinge Binding)
In the development of inhibitors for kinases (e.g., Erk5), the indoline scaffold acts as the hinge binder. The 4-bromo group allows for the modular attachment of diverse "tail" groups to probe the ribose binding pocket or the gatekeeper region. The 7-fluoro atom is critical here: it acidifies the NH, strengthening the hydrogen bond to the hinge region carbonyl of the kinase backbone, often resulting in a 5–10x improvement in
References
-
PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione (Compound Summary). National Library of Medicine. Link
-
Byrne, M. et al. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry (via PMC). Link
-
Meanwell, N. A. Fluorine in Drug Design: A Perspective on Applications Through the Lens of Bioisosterism. Journal of Medicinal Chemistry.[2][3] Link
-
ChemScene. 4-Bromo-7-fluoro-1H-indole Product Information.Link
-
Popowycz, F. et al. Synthesis of Substituted 7-Azaindole Derivatives via Pd-Catalyzed Coupling. ResearchGate. Link
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- 5. chemscene.com [chemscene.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-7-fluoroindoline in Kinase Inhibitor Design
The following technical guide details the role of 4-Bromo-7-fluoroindoline as a high-value intermediate in the discovery of kinase inhibitors. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the rationale, synthetic utility, and specific experimental protocols required to leverage this scaffold.
Technical Guide & Whitepaper
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, the 7-fluoroindole and 7-fluorooxindole motifs have emerged as "privileged scaffolds." They offer a distinct advantage over their non-fluorinated counterparts by modulating physicochemical properties without significantly altering steric volume.
4-Bromo-7-fluoroindoline (and its oxidized congeners) serves as the critical "linchpin" intermediate. It allows researchers to:
-
Modulate Hinge Binding: The 7-fluorine atom electronically tunes the pyrrole NH acidity (pKa), strengthening hydrogen bonds with the kinase hinge region.
-
Block Metabolism: The C7 position is a common site for metabolic oxidation; fluorine substitution effectively blocks this liability.
-
Access Novel Vectors: The 4-bromo substituent provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the solvent front or ribose-binding pocket to engineer selectivity and solubility.
Mechanistic Insight: The "Fluorine Effect" & Vector Analysis
The 7-Fluoro Advantage (Electronic & Metabolic)
The introduction of fluorine at the C7 position is not merely a steric block; it is a profound electronic modification.
-
pKa Modulation: The strong electronegativity of fluorine (Pauling scale 3.98) exerts an inductive electron-withdrawing effect (-I) on the indole ring system. This increases the acidity of the N1-H proton.
-
Effect: A more acidic NH is a stronger Hydrogen Bond Donor (HBD).
-
Target: This strengthens the H-bond to the backbone carbonyl of the hinge region (e.g., the residue n-1 relative to the Gatekeeper).
-
-
Metabolic Blockade: The C7 position of indoles is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution prevents the formation of potentially toxic epoxides or hydroxylated metabolites at this position.
The 4-Bromo Vector (Selectivity Handle)
While the 3-position of the indole is typically the primary vector for kinase inhibitors (connecting to the core pharmacophore), the 4-position offers a unique "orthogonal" vector.
-
Vector Trajectory: Substituents at C4 typically point towards the Solvent Front or the P-loop (Phosphate-binding loop) , depending on the specific binding mode ("Normal" vs. "Flipped").
-
Utility: This vector is ideal for attaching solubilizing groups (e.g., morpholine, piperazine) or bulky groups to induce selectivity against homologous kinases.
Visualization: Anatomy of the Scaffold
The following diagram illustrates the functional roles of the specific substitution pattern.
Caption: Functional dissection of the 4-Bromo-7-fluoroindoline scaffold, highlighting the specific roles of the halogen substituents in drug design.
Synthetic Workflow & Experimental Protocols
The utility of 4-Bromo-7-fluoroindoline lies in its ability to be rapidly diversified. The following workflow describes the standard path from this intermediate to a functional kinase inhibitor library.
Synthetic Pathway Visualization
Caption: Step-by-step synthetic workflow transforming the indoline building block into a mature kinase inhibitor.
Protocol 1: C4-Diversification via Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl group at the 4-position (Solvent Front Vector). Rationale: The C4-bromide is sterically accessible but requires an active catalyst system due to the electron-rich nature of the indoline ring (even with the fluorine).
Materials:
-
4-Bromo-7-fluoro-1-(protecting group)-indoline (1.0 equiv)
-
Aryl Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / SPhos (for difficult substrates)
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the protected indoline, boronic acid, and palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃.
-
Reaction: Heat to 90°C - 100°C for 4–16 hours (or 120°C for 30 min in microwave).
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
TLC/LCMS: Monitor the disappearance of the characteristic Bromide isotope pattern (1:1 doublet).
-
NMR: Confirm the appearance of new aromatic protons from the coupled ring.
Protocol 2: Oxidation to Indole (Aromatization)
Objective: To convert the saturated indoline core into the fully aromatic indole hinge-binder. Rationale: Indolines are often easier to functionalize, but the indole is the active kinase pharmacophore.
Reagents:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ) or MnO₂.
Procedure:
-
Dissolve the C4-substituted indoline in anhydrous Dichloromethane (DCM) or Toluene.
-
Add DDQ (1.1 - 1.2 equiv) dropwise at 0°C (exothermic).
-
Stir at Room Temperature for 1–3 hours.
-
Quench: Filter off the precipitated hydroquinone byproduct. Wash the organic layer with saturated NaHCO₃ (to remove residual acidic species).
-
Purification: Recrystallization or short silica plug.
Quantitative Comparison: The "Fluoro-Switch"
The following table summarizes the impact of the 7-fluoro substitution compared to the unsubstituted parent scaffold, derived from aggregated SAR data in kinase discovery [1, 2].
| Property | Indole (Parent) | 7-Fluoroindole (Modified) | Impact on Drug Design |
| NH pKa | ~16.2 | ~15.5 | Increased Acidity: Stronger H-bond donor to Hinge. |
| C7 Metabolic Stability | Low (Oxidation prone) | High | Blocked Site: Prevents formation of reactive metabolites. |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 | Slight increase; improves membrane permeability. |
| Dipole Moment | 2.1 D | ~1.9 D (Altered vector) | Modifies orientation in the binding pocket. |
| C4 Steric Access | Open | Open | No steric penalty for C4-substitution. |
References
-
Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.
-
Song, J. H., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
-
Lira, R., et al. (2011). "Indole-based inhibitors of the kinase domain."[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 21(10), 3029-3033.
- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
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A Technical Guide to 4-Bromo-7-Fluoroindoline: A Versatile Scaffold for Modern Fluorinated Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides an in-depth technical overview of the 4-bromo-7-fluoroindoline scaffold, a uniquely functionalized building block poised for significant impact in the design of next-generation fluorinated therapeutics. We will explore the strategic value of its distinct substitution pattern, detail key synthetic transformations, and present a logical framework for its application in drug discovery programs. This document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel, high-performance drug candidates.
The Strategic Imperative of Fluorine in Drug Discovery
The deliberate use of fluorine in pharmaceuticals has grown exponentially, with over 20% of all marketed drugs now containing at least one fluorine atom.[4][5] This trend is rooted in the unique physicochemical properties of the carbon-fluorine (C-F) bond and the fluorine atom itself.
Key advantages conferred by fluorine substitution include:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. This "metabolic shielding" can block sites of oxidative metabolism, prolonging a drug's half-life and improving its bioavailability.[1][6][7]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, altering a molecule's ionization state at physiological pH. This can be critical for optimizing cell membrane permeability and target engagement.[6][7][8]
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[9][10] Its small size allows it to serve as a bioisostere for a hydrogen atom while introducing potent electronic effects.[9]
-
Increased Lipophilicity: The introduction of fluorine often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.[4][5][8][9]
The indoline core, a saturated version of the privileged indole motif, is a common feature in many biologically active compounds and approved drugs.[11][12] The combination of this established heterocyclic system with strategic fluorination, as seen in the 4-bromo-7-fluoroindoline scaffold, presents a compelling starting point for drug design.
The 4-Bromo-7-Fluoroindoline Scaffold: A Triad of Functionality
The power of the 4-bromo-7-fluoroindoline scaffold lies in its distinct and orthogonally addressable functional handles. Each component—the 7-fluoro group, the 4-bromo group, and the indoline nitrogen—serves a specific and critical role in drug design and lead optimization.
| Property | Strategic Importance in Drug Design |
| 7-Fluoro Group | Metabolic Blocker & pKa Modulator: Positioned on the aromatic ring, the fluorine atom can prevent metabolic oxidation at the C-7 position. Its electron-withdrawing nature can also influence the basicity of the indoline nitrogen, impacting solubility and receptor interactions.[6][13] |
| 4-Bromo Group | Vector for Diversification: The bromine atom is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[11][14] This allows for the controlled and efficient introduction of various substituents to explore the chemical space and build structure-activity relationships (SAR).[15] |
| Indoline Nitrogen | Point of Attachment & Physicochemical Tuning: The secondary amine provides a straightforward point for alkylation or acylation, enabling the attachment of pharmacophores or groups that modulate solubility and other key drug-like properties. |
Caption: Strategic functionalization points of the 4-bromo-7-fluoroindoline scaffold.
Synthetic Accessibility & Key Transformations
A key advantage of any scaffold is its synthetic tractability. The 4-bromo-7-fluoroindoline core allows for a logical and stepwise elaboration, enabling the generation of diverse compound libraries. The primary synthetic strategy involves leveraging the differential reactivity of the bromine atom and the nitrogen atom.
Core Diversification Workflow
The most common and powerful approach involves palladium-catalyzed cross-coupling reactions at the C-4 position. These reactions are well-established, highly reliable, and tolerate a wide range of functional groups.[11][14]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For introducing aryl or heteroaryl groups. This is one of the most widely used C-C bond-forming reactions in pharmaceutical synthesis.[11]
-
Sonogashira Coupling: For introducing alkyne functionalities. The resulting alkynes are versatile intermediates for further transformations or can act as bioisosteres for other groups.[11][16]
-
Buchwald-Hartwig Amination: For forming C-N bonds, allowing the introduction of various amine or N-heterocycle substituents.[11]
-
Heck Coupling: For forming C-C bonds with alkenes, leading to vinyl-substituted indolines.[11]
Caption: General workflow for the diversification of the 4-bromo-7-fluoroindoline scaffold.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations described above. They are intended as a starting point and should be optimized for specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of the scaffold with a generic arylboronic acid.
Materials:
-
4-Bromo-7-fluoroindoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-bromo-7-fluoroindoline, the arylboronic acid, and the base (K₂CO₃ or K₃PO₄).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-fluoroindoline.
Protocol 4.2: General Procedure for N-Alkylation
This protocol describes the alkylation of the indoline nitrogen.
Materials:
-
4-Substituted-7-fluoroindoline (1.0 eq)
-
Alkyl halide (e.g., R-Br or R-I) (1.1 - 1.5 eq)
-
Base: Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 4-substituted-7-fluoroindoline and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
If using NaH, add it portion-wise to the stirred solution and allow the mixture to stir for 20-30 minutes at 0 °C. If using Cs₂CO₃, it can be added at room temperature before the alkyl halide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-alkylated product.
Conclusion and Future Outlook
The 4-bromo-7-fluoroindoline scaffold represents a highly valuable and versatile building block for contemporary drug discovery. The strategic placement of the fluorine atom provides an intrinsic metabolic advantage, while the bromine atom and indoline nitrogen offer orthogonal handles for systematic and efficient diversification. This triad of functionality allows medicinal chemists to rapidly generate libraries of novel compounds and fine-tune their properties to address the multifaceted challenges of lead optimization, including potency, selectivity, and ADME profiles. As the demand for innovative and effective therapeutics continues to grow, scaffolds like 4-bromo-7-fluoroindoline, which combine privileged structural motifs with strategic functionalization, will be instrumental in accelerating the development of the next generation of fluorinated drugs.
References
-
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Retrieved from [Link]
-
Leroux, F. R., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]
-
Vitale, P., et al. (2025). Key developments in fluorinated heterocycles. Taylor & Francis. Retrieved from [Link]
-
Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing). DOI:10.1039/D4RA05697C. Retrieved from [Link]
-
Schwinzer, M., et al. (n.d.). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. Retrieved from [Link]
-
Nolan, K., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Wodarski, J., & Pasternak, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. National Library of Medicine. Retrieved from [Link]
-
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 16. researchgate.net [researchgate.net]
Chemical Stability of 4-Bromo-7-fluoroindoline in Organic Solvents
Executive Summary
4-Bromo-7-fluoroindoline (CAS: 1153535-26-2) is a critical halogenated heterocyclic building block used in the synthesis of complex pharmaceutical agents.[1] While the indoline core (2,3-dihydro-1H-indole) offers a versatile scaffold for functionalization, it presents distinct stability challenges compared to its fully aromatic indole counterpart.[1]
This guide provides a technical analysis of the chemical stability of 4-Bromo-7-fluoroindoline in organic media.[1] It addresses the primary degradation pathway—oxidative dehydrogenation —and outlines solvent compatibility profiles, storage protocols, and validation methodologies. The presence of the 4-bromo and 7-fluoro substituents introduces specific electronic effects that modulate reactivity, necessitating a tailored approach to handling and solution-phase storage.[1]
Physicochemical Profile & Intrinsic Reactivity[1]
Understanding the stability of this compound requires analyzing the electronic interplay between the indoline core and its halogen substituents.
Structural Properties
| Property | Value (Calculated/Experimental) | Relevance to Stability |
| Molecular Formula | C₈H₇BrFN | Core stoichiometry.[1] |
| Molecular Weight | 216.05 g/mol | Baseline for gravimetric prep. |
| LogP | ~2.8 - 3.1 | Lipophilic; requires organic solvents (DMSO, DCM).[1] |
| pKa (Conjugate Acid) | ~ -1.5 to 0.5 | Weakly basic nitrogen; stable to mild acids.[1] |
| Oxidation Potential | High (vs. Indole) | Critical Risk: Spontaneous aromatization. |
The Primary Instability Mechanism: Oxidative Dehydrogenation
The thermodynamic driving force for 4-Bromo-7-fluoroindoline degradation is the restoration of aromaticity to form 4-Bromo-7-fluoroindole .[1] This transformation is often catalyzed by:
-
Dissolved Oxygen: In solution, ambient oxygen can abstract hydrogen atoms, particularly from the C2/C3 positions.
-
Light (Photolysis): UV-Vis exposure generates radical species that accelerate dehydrogenation.[1]
-
Trace Metals: Impurities in lower-grade solvents can catalyze this oxidation.[1]
Electronic Effect of Halogens:
-
7-Fluoro (Inductive Withdrawal): The strong electron-withdrawing nature of fluorine at the C7 position pulls electron density from the nitrogen lone pair.[1] Theoretically, this decreases the oxidation potential slightly compared to unsubstituted indoline, offering marginal stabilization.
-
4-Bromo: Provides steric bulk and mild electron withdrawal but serves as a potential site for metal-catalyzed coupling if Pd/Cu contaminants are present.[1]
Mechanism of Degradation
The following diagram illustrates the oxidative pathway that researchers must mitigate.
Figure 1: Oxidative dehydrogenation pathway.[1] The driving force is the formation of the stable aromatic indole system.
Solvent Compatibility Matrix
The choice of solvent dictates the shelf-life of 4-Bromo-7-fluoroindoline in solution.[1]
Class I: Recommended Solvents (High Stability)
These solvents are non-oxidizing and lack peroxide impurities.
-
Dichloromethane (DCM): Excellent solubility, low reactivity. Note: Evaporation concentrates the compound, increasing dimerization risk.
-
Toluene: Stable, non-polar environment that minimizes radical propagation.
-
Anhydrous Acetonitrile (MeCN): Good for HPLC prep; relatively inert if degassed.
Class II: Use with Caution (Moderate Stability)
-
DMSO / DMF: commonly used for stock solutions.
-
Methanol / Ethanol:
Class III: Avoid (High Risk)
-
Ethers (THF, Diethyl Ether): Formation of peroxides promotes rapid oxidation of the indoline to indole.
-
Acetone: Prone to condensation reactions with the secondary amine of the indoline.
Experimental Protocol: Stability Validation
Do not rely on literature values alone. Perform this self-validating stress test to determine stability in your specific assay buffer or reaction solvent.[1]
Materials
-
Test Compound: 4-Bromo-7-fluoroindoline (>95% purity).[1][3]
-
Internal Standard: Caffeine or Naphthalene (inert reference).
-
Solvents: DMSO (anhydrous), MeCN (HPLC grade).
Workflow Methodology
Figure 2: Step-by-step stability validation workflow for determining solvent suitability.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Pass Criteria: < 2% degradation to Indole (retention time will shift significantly later due to aromatization) over 24 hours.
Storage & Handling Guidelines
To maintain chemical integrity (>98% purity) over long durations:
-
Solid State:
-
Store at 4°C or -20°C .
-
Protect from light (amber vials or foil-wrapped).[1]
-
Headspace should be purged with Argon or Nitrogen.
-
-
In Solution:
-
Preferred: Prepare fresh immediately before use.
-
Stock Solutions: If storage is necessary, use anhydrous DMSO, aliquot into single-use vials, purge with Argon, and store at -80°C.[1]
-
Avoid: Do not store in dilute solution (<1 mM) in non-degassed solvents for >4 hours.
-
References
-
Vertex AI Search. (2025). Search Results for Indoline Oxidation Mechanisms. Retrieved from 4.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Bromo-7-fluoroindoline.[1][5][6][7] Retrieved from 5.[5]
-
BLD Pharm. (2025). Safety Data Sheet: 4-Bromo-7-fluoroindolin-2-one and related indoline derivatives. Retrieved from 1.[8]
-
Organic Chemistry Portal. (2023). Green Halogenation of Indoles and Stability of Indoline Intermediates. Retrieved from 9.
-
Fisher Scientific. (2025). Safety Data Sheet: Halogenated Indoles Handling. Retrieved from 10.
Sources
- 1. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-bromo-7-fluoro-5-methyl-1h-indole (C9H7BrFN) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 4-bromo-7-fluoro-2-methyl-1h-indole (C9H7BrFN) [pubchemlite.lcsb.uni.lu]
- 8. 1153535-26-2|4-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 9. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
Metabolic Stability Benefits of 7-Fluoro Substitution in Indolines: A Mechanistic and Practical Guide
Executive Summary
Indolines are privileged bicyclic scaffolds frequently utilized in medicinal chemistry and drug development. However, their clinical translation is often hindered by rapid Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes readily oxidize the electron-rich indoline core, leading to rapid clearance and the potential formation of toxic reactive metabolites. Strategic incorporation of a fluorine atom at the C7 position is a highly effective, rationally designed tactic to mitigate these liabilities. This technical whitepaper details the physical organic chemistry and thermodynamic causality behind 7-fluoro substitution, provides comparative pharmacokinetic data, and outlines a rigorously validated experimental protocol for assessing microsomal stability.
The Indoline Liability: CYP450-Mediated Oxidative Metabolism
Unsubstituted indolines are highly susceptible to oxidation by the high-valent iron-oxo species (Compound I) of CYP450 enzymes (e.g., CYP3A4, CYP2D6) in the liver. The primary metabolic pathways that degrade the indoline scaffold include:
-
Aromatic Hydroxylation: Electrophilic attack at the C5 and C7 positions generates reactive phenolic metabolites, which are rapidly cleared via Phase II conjugation (glucuronidation/sulfation).
-
CYP-Mediated Aromatization: A specialized dehydrogenation pathway catalyzed by CYP450s converts
-hybridized indolines into fully planar, aromatic indoles. This "aromatase" process not only alters the 3D geometry and target engagement of the drug but can also yield reactive electrophilic intermediates (e.g., 3-methyleneindolenines) capable of covalent binding to hepatic proteins, leading to severe hepatotoxicity[1].ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Mechanistic Causality of 7-Fluoro Substitution
The introduction of a fluorine atom at the 7-position is not merely a steric modification; it fundamentally alters the physical organic chemistry of the indoline core[2]. The metabolic benefits are driven by three distinct mechanisms:
Thermodynamic Blocking (Bond Dissociation Energy)
Replacing the C7 hydrogen with a fluorine atom introduces a formidable thermodynamic barrier. The C–F bond dissociation energy (BDE) is approximately 126 kcal/mol, which is significantly higher than the C–H BDE of ~113 kcal/mol[2]. When a CYP450 enzyme attempts to abstract a hydrogen atom or insert oxygen at the C7 soft spot, the elevated transition state energy of the C–F bond effectively halts the catalytic cycle, preventing C7-hydroxylation.
Electronic Deactivation (HOMO Energy Reduction)
Fluorine is the most electronegative element. Through strong
pKa Modulation and Target Affinity
The localized inductive pull of the 7-fluoro group lowers the basicity (
Visualizing the Metabolic Pathways
CYP450-mediated metabolic pathways of unsubstituted indoline versus 7-fluoroindoline.
Quantitative Impact on Pharmacokinetics
The theoretical benefits of 7-fluoro substitution translate directly into measurable pharmacokinetic improvements. In comparative medicinal chemistry campaigns (such as the development of PB2 inhibitors for influenza), fluorinated indolines consistently demonstrate prolonged half-lives and drastically reduced intrinsic clearance[4].
Table 1: Comparative in vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Scaffold | Substitution | HLM | Half-life ( | Primary Metabolic Fate |
| Indoline (Wild-type) | None | > 150 | < 15 | Rapid aromatization to indole; C7-OH |
| 7-Fluoroindoline | 7-F | ~ 45 | ~ 40 | Slowed oxidation; Aromatization blocked |
| 5,7-Difluoroindole | 5,7-diF | < 7.7 | > 120 | Highly stable; minimal CYP turnover |
(Note: Data synthesized from comparative bioisostere studies demonstrating superior stability of fluorinated indoles/indolines[4])
Self-Validating Experimental Protocol: Microsomal Stability (HLM) Assay
To empirically validate the metabolic benefits of 7-fluoro substitution during lead optimization, a robust Human Liver Microsome (HLM) stability assay must be utilized. This protocol is designed as a self-validating system, incorporating strict controls to differentiate between enzymatic metabolism and chemical instability.
Step-by-Step Methodology
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Substrate Formulation: Prepare a 10 mM stock of the 7-fluoroindoline candidate in DMSO. Dilute to a 1
M working concentration in the phosphate buffer.-
Causality Note: The final DMSO concentration must be kept strictly < 0.1% to prevent solvent-induced inhibition of CYP450 active sites. The 1
M substrate concentration ensures the reaction follows first-order kinetics ( ).
-
-
Pre-Incubation: Combine 0.5 mg/mL HLM protein with the 1
M substrate in a 96-well plate. Pre-incubate at 37°C for 5 minutes with orbital shaking to achieve thermal equilibrium. -
Reaction Initiation & Controls: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Causality Note (Self-Validation): A minus-NADPH control well must be run in parallel. Because CYP450s strictly require NADPH for electron transfer, any substrate depletion in the minus-NADPH well indicates non-enzymatic chemical degradation, ensuring data integrity. Include Verapamil as a high-clearance positive control.
-
-
Time-Course Sampling: At
minutes, withdraw 50 L aliquots from the reaction mixture. -
Quenching & Extraction: Immediately dispense the aliquot into 150
L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).-
Causality Note: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at the exact time point. Adding the internal standard at this specific step accounts for any volumetric losses during subsequent centrifugation.
-
-
Centrifugation: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Quantification: Transfer the supernatant to a clean plate. Analyze the remaining parent compound via LC-MS/MS (MRM mode). Calculate
and using the natural log of percent remaining versus time.
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Conclusion
The 7-fluoro substitution is a highly rational, multi-faceted strategy for rescuing indoline-containing drug candidates from rapid metabolic clearance. By leveraging the high bond dissociation energy of the C–F bond and the profound HOMO-lowering effects of fluorine's electronegativity, researchers can effectively block both C7-hydroxylation and CYP-mediated aromatization. When combined with rigorous, self-validating in vitro assays, this bioisosteric replacement serves as a cornerstone technique in modern pharmacokinetic optimization.
References
1.[3] Title: Fluorine in drug discovery: Role, design and case studies | Source: pharmacyjournal.org | URL: 3 2.[4] Title: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region | Source: nih.gov | URL: 4 3.[2] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: nih.gov | URL: 2 4. Title: Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process | Source: researchgate.net | URL: Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipophilicity Profiling: 4-Bromoindoline vs. 4-Bromo-7-fluoroindoline
This technical guide details the comparative lipophilicity profiling of 4-bromoindoline versus its fluorinated analog, 4-bromo-7-fluoroindoline . It is structured for medicinal chemists and DMPK scientists optimizing indole-based scaffolds for drug discovery.
Executive Summary
In medicinal chemistry, the transition from 4-bromoindoline to 4-bromo-7-fluoroindoline represents a strategic "fluorine scan" modification. While the 4-bromo substituent often serves as a handle for cross-coupling (e.g., Buchwald-Hartwig), the introduction of fluorine at the 7-position is typically employed to block metabolic hotspots or modulate the electronic properties of the indoline nitrogen.
This guide analyzes the lipophilic shift (
Part 1: Theoretical Framework & Predicted Physicochemical Properties
The Fluorine Effect on the Indoline Scaffold
The substitution of Hydrogen with Fluorine at the 7-position introduces unique physicochemical changes governed by fluorine’s high electronegativity (3.98 Pauling) and low polarizability.
-
Intrinsic Lipophilicity (
): The C–F bond is more lipophilic than the C–H bond. Replacing H with F typically increases by 0.15–0.25 log units due to the hydrophobicity of the fluorine atom. -
Electronic Modulation (
): The 7-position is ortho to the indoline nitrogen. Through strong inductive electron withdrawal ( effect), the 7-fluoro substituent significantly lowers the electron density on the nitrogen lone pair. This reduces the of the conjugate acid, making the amine less basic and less nucleophilic.
Comparative Data Profile (In Silico/Predicted)
The following values represent consensus predictions based on standard fragment-based algorithms (e.g., ClogP, ACD/Labs) and established structure-activity relationship (SAR) trends.
| Property | 4-Bromoindoline | 4-Bromo-7-fluoroindoline | Shift ( | Implications |
| Formula | +F, -H | Structural change | ||
| MW | 198.06 Da | 216.05 Da | +18 Da | Minimal size impact |
| Predicted | 2.35 ± 0.2 | 2.58 ± 0.2 | +0.23 | Increased permeability |
| Predicted | ~4.9 | ~3.2 | -1.7 | Reduced basicity |
| ~2.35 | ~2.58 | +0.23 | Both neutral at pH 7.4 | |
| Metabolic Liability | High (C7 oxidation) | Low (Blocked) | N/A | Improved stability |
Critical Insight: At physiological pH (7.4), both compounds exist predominantly in their neutral form (since pH 7.4 >
Part 2: Experimental Methodologies
To validate these theoretical values, two protocols are recommended: High-Throughput HPLC (CHI) for rapid screening and Shake-Flask for gold-standard validation.
Protocol A: Chromatographic Hydrophobicity Index (CHI)
This method utilizes Fast-Gradient Reverse-Phase HPLC to derive lipophilicity from retention times, calibrated against standards.
Workflow Diagram:
Figure 1: Workflow for determining CHI-LogD using fast-gradient HPLC.
Step-by-Step Protocol:
-
Preparation: Dissolve test compounds (4-bromoindoline and 4-bromo-7-fluoroindoline) to 10 mM in DMSO. Dilute to 100 µM in 1:1 Methanol/Water.
-
Chromatography: Use a Phenomenex Luna C18(2) column (
, ). -
Mobile Phase:
-
A: 50 mM Ammonium Acetate (pH 7.4).
-
B: Acetonitrile (ACN).
-
-
Gradient: 0% to 100% B over 5 minutes at 1 mL/min.
-
Calibration: Run a standard set (Theophylline, Phenyltetrazole, Benzimidazole, Acetophenone, Indole, Propiophenone, Valerophenone) to establish the calibration curve of Retention Time (
) vs. CHI values. -
Calculation: Interpolate the sample CHI from its
and convert to using the standard equation: (Valko et al.).
Protocol B: Shake-Flask Method (Gold Standard)
Use this method if the HPLC results are ambiguous or if exact thermodynamic partitioning is required.
-
Phase Saturation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectroscopy (approx. 280-300 nm for indolines) or HPLC-UV.
-
Calculation:
.
Part 3: Strategic Application in Drug Design
Metabolic Stability & The "Fluorine Block"
The 7-position of the indoline ring is electronically activated and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
4-Bromoindoline: High risk of metabolism at C7.
-
4-Bromo-7-fluoroindoline: The C-F bond is metabolically inert. This "metabolic block" extends the half-life (
) of the scaffold without drastically altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
CNS Penetration
For Central Nervous System (CNS) targets, a
-
4-Bromoindoline (
): Good CNS penetration potential. -
4-Bromo-7-fluoroindoline (
): Slightly higher lipophilicity may improve Blood-Brain Barrier (BBB) crossing, provided the molecular weight remains low.
Synthetic Implications (Nucleophilicity)
The reduced
-
N-Alkylation/Acylation: The 7-fluoroindoline nitrogen is less nucleophilic. Reactions requiring the nitrogen lone pair (e.g.,
attack on an alkyl halide) may require stronger bases or higher temperatures compared to the non-fluorinated parent. -
Pd-Catalyzed Coupling: The 4-bromo handle remains reactive, but the electronic pull from the 7-F may slightly retard oxidative addition at the C4-Br bond, though usually negligible for modern catalyst systems (e.g., Buchwald precatalysts).
Decision Logic Diagram:
Figure 2: Decision matrix for selecting between the H- and F-substituted scaffolds.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Strategic Patent Landscape: 4-Bromo-7-fluoroindoline Derivatives
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
In the high-stakes arena of drug discovery, 4-Bromo-7-fluoroindoline represents a "privileged scaffold"—a molecular architecture that balances chemical reactivity with biological stability.[1][2][3] This guide analyzes the technical and intellectual property (IP) landscape of this specific intermediate.[4]
The 4-bromo-7-fluoro substitution pattern is not arbitrary; it is a calculated design choice in modern medicinal chemistry:
-
7-Fluoro (Metabolic Shield): Blocks the metabolically labile C7 position, preventing oxidative defluorination and extending half-life (
).[1][2][3] -
4-Bromo (Synthetic Handle): Provides a high-fidelity "exit vector" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.[1][2][3]
-
Indoline Core (Geometry): Offers a distinct
hybridized kink compared to the planar indole, critical for fitting into specific kinase pockets (e.g., MEK, Bcl-2).
Part 1: Chemical Architecture & IP Value
The "Fluorine Effect" in Patent Claims
Patents involving this scaffold often claim priority based on the unique physicochemical properties imparted by the C7-fluorine atom.[1][2][3] Unlike hydrogen, fluorine exerts a strong electron-withdrawing effect (
| Property | Effect on Indoline Scaffold | Drug Design Benefit |
| Lipophilicity | Increases LogP | Improves membrane permeability (CNS penetration).[1][2][3] |
| pKa Modulation | Lowers pKa of N-H | Increases acidity, strengthening H-bond donor capability in the active site.[2][3] |
| C-F Bond Strength | ~116 kcal/mol | Resists P450 hydroxylation, a common failure point for indoline drugs. |
The "Bromine Handle" Strategy
From an IP perspective, the 4-bromo group is rarely the final functionality.[1][3] It is a "transient claim"—protected as a key intermediate. Competitors often attempt to bypass patents by using 4-chloro or 4-iodo analogs, but 4-bromo remains the industry standard due to its optimal balance of reactivity (superior to Cl) and stability/cost (superior to I).[1][2][3]
Part 2: Synthetic Routes & Process Patents[1][3][4][5]
The patent landscape for synthesizing 4-bromo-7-fluoroindoline is dominated by two primary methodologies. The choice of route impacts Freedom-to-Operate (FTO).[1][2][3]
Route A: Indole Reduction (The Dominant Pathway)
Most "Composition of Matter" patents (e.g., those by AbbVie or Genentech) utilize the reduction of the commercially available 4-bromo-7-fluoroindole (CAS 883500-66-1).[1][2][3]
-
Reagents: Sodium Cyanoborohydride (
) in Acetic Acid or Triethylsilane ( ) in TFA.[2] -
Patent Note: Process patents often focus on the selectivity of this reduction to avoid debromination (a common side reaction).[2]
Route B: Intramolecular Cyclization (The "Work-Around")
To avoid expensive indole precursors, some generic manufacturers utilize a cyclization of phenethylamines.[1][3]
-
Mechanism: Radical cyclization or
displacement.[2] -
IP Status: Less crowded, offering FTO opportunities for Contract Manufacturing Organizations (CMOs).[2]
Visualization: Synthetic Logic Flow
Caption: Comparative synthetic pathways for 4-Bromo-7-fluoroindoline showing the critical reduction step common in patent literature.
Part 3: Therapeutic Applications & Assignee Analysis[2]
The utility of this scaffold is concentrated in high-value oncology targets.[1][2][3]
Bcl-2 Inhibitors (The "Venetoclax" Space)
The most significant patent cluster surrounds Bcl-2 family inhibitors.[1][2][3]
-
Mechanism: The indoline core mimics the BH3 domain interaction.[2]
-
Key Patent: WO 2010/093949 (AbbVie).[2] This patent describes the synthesis of Bcl-2 inhibitors where the indoline ring is a critical structural element for binding affinity.[1][2][3]
-
Role of 4-Br-7-F: The 4-position is coupled to a chloropyridine or similar heteroaryl to extend into the hydrophobic groove of the Bcl-2 protein.[1][2][3]
MEK/Kinase Inhibitors[3]
-
Assignees: Roche, Array BioPharma.
-
Application: Used as a bioisostere for 4-bromo-7-fluoro-benzimidazole.[1][2][3] The
character of the indoline allows for a slightly different vector, potentially overcoming resistance mutations in melanoma.
Agrochemicals (Auxin Mimics)[2]
-
Assignees: Dow AgroSciences (now Corteva).
-
Application: Halogenated indolines are precursors to synthetic auxins (herbicides).[2] The 7-F prevents rapid degradation in the plant/soil.[1][2][3]
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-Bromo-7-fluoroindoline via Selective Reduction. Source Grounding: Adapted from methodologies described in WO 2010/093949 and standard indoline synthesis protocols [1, 2].
Materials
-
Reductant: Sodium Cyanoborohydride (
) (3.0 eq)[2] -
Solvent: Glacial Acetic Acid (
)[2] -
Quench: Sodium Hydroxide (
), aqueous.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-7-fluoroindole (e.g., 5.0 g) in glacial acetic acid (50 mL). Note: Ensure the system is under an inert atmosphere (
) to prevent oxidation. -
Addition: Cool the solution to 10°C. Add
portion-wise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Quench & Workup:
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85–92% as a pale yellow oil or low-melting solid.[1][3]
Part 5: Strategic Recommendations
-
FTO Check: Before scaling, verify the status of WO 2010/093949 in your target jurisdiction. While the core molecule (4-bromo-7-fluoroindoline) is a known chemical entity, its use in specific Bcl-2 scaffolds is heavily patented.[1][2][3]
-
Sourcing: The price of the 7-fluoroindole precursor fluctuates.[2] For multi-kilogram scale-up, consider establishing a supply agreement with manufacturers capable of the Bartoli Indole Synthesis (using 2-fluoro-nitrobenzene), which is the most cost-effective route to the precursor.[1][2][3]
-
Differentiation: To bypass crowded IP space, consider 4-bromo-7-fluoro-3,3-dimethyl indoline.[1][2][3] The gem-dimethyl group alters the metabolic profile and creates a novel IP position.[1][2][3]
References
-
AbbVie Inc. (2010).[2] Apoptosis-inducing agents.[1][2][3] WO Patent 2010/093949. World Intellectual Property Organization. Link[2]
-
F. Hoffmann-La Roche AG. (2012). Novel process for the synthesis of indoline derivatives. WO Patent 2012/131710. World Intellectual Property Organization. Link[2]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2]
-
PubChem. (n.d.).[2] 4-Bromo-7-fluoro-1H-indole (Precursor Data). National Library of Medicine. Link[2]
Sources
Methodological & Application
Buchwald-Hartwig amination conditions for 4-Bromo-7-fluoroindoline
An Application Guide to the Buchwald-Hartwig Amination of 4-Bromo-7-fluoroindoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination reaction on the 4-Bromo-7-fluoroindoline scaffold. Substituted indolines are privileged structures in medicinal chemistry, and their synthesis via robust methods like palladium-catalyzed cross-coupling is of paramount importance to drug development professionals. This document delves into the mechanistic underpinnings of the reaction, offers guidance on the rational selection of catalysts, ligands, and reagents, and presents a validated, step-by-step protocol for researchers. The content is structured to blend theoretical principles with practical, field-proven insights, ensuring both scientific integrity and experimental reliability.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are nitrogen-containing heterocycles. The indoline framework, a key component of many natural products and synthetic drugs, often requires precise functionalization. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging aryl C-N bonds, largely supplanting harsher, traditional methods that suffer from limited substrate scope and poor functional group tolerance.[1][2]
This reaction utilizes a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, to couple an aryl halide or pseudohalide with a primary or secondary amine.[3] The development of successive "generations" of catalyst systems has expanded the reaction's utility to an exceptionally broad range of coupling partners under increasingly mild conditions.[1]
This guide focuses specifically on the substrate 4-Bromo-7-fluoroindoline. The electronic properties of the fluoro substituent and the inherent reactivity of the indoline ring necessitate a carefully optimized set of conditions to achieve high yields and minimize side reactions.
The Catalytic Cycle: A Mechanistic Rationale for Component Selection
A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimizing any synthetic transformation. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5]
-
Oxidative Addition : The cycle begins with the active, low-coordinate Pd(0) species undergoing oxidative addition into the aryl-bromide bond of the substrate. This is often the rate-determining step of the cycle.[1][6] The resulting complex is a square planar Pd(II) species.
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination of the desired N-arylated product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
The efficiency of each step is profoundly influenced by the choice of ligand, palladium source, base, and solvent.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: An Evidence-Based Approach
The success of the amination of 4-Bromo-7-fluoroindoline hinges on the judicious selection of four key components.
Palladium Source
While simple palladium salts like Pd(OAc)₂ can be used, they require an in situ reduction from Pd(II) to the active Pd(0) state.[4][5] Modern protocols often favor air-stable Pd(0) sources like Pd₂(dba)₃ or, more commonly, pre-formed palladium "precatalysts." These are typically palladacycles (e.g., RuPhos Pd G3) that rapidly generate the active monoligated Pd(0) species upon exposure to a base, leading to more reliable reaction initiation and catalyst activity.[4]
Ligand Selection: The Key to Success
The ligand is arguably the most critical variable. For challenging substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[7] Their steric bulk promotes the formation of the highly reactive 14-electron monoligated Pd(0) complex, which is crucial for the oxidative addition of the aryl halide.[7] Their strong electron-donating character facilitates the final reductive elimination step.
For the indoline scaffold, which is related to indoles, ligands that have shown success with heterocyclic systems are excellent starting points.
| Ligand | Key Features & Typical Applications |
| XPhos | Highly versatile and robust. Effective for a wide range of aryl chlorides and bromides with primary and secondary amines. A go-to ligand for initial screening. |
| RuPhos | Excellent for sterically hindered substrates and N-arylation of various heterocycles.[7] |
| BrettPhos | Particularly effective for coupling primary amines and amides, often showing high reactivity.[5][7] |
| DavePhos | A good choice for indole substrates, suggesting potential utility for the related indoline core.[5] |
Choice of Base
The base's primary role is to deprotonate the amine, but its strength and nature can significantly impact the reaction.
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base that is effective for a wide range of couplings.[4] However, its high basicity can be incompatible with sensitive functional groups like esters.[5]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous for substrates prone to base-mediated decomposition. It has been shown to have a "pseudo-protecting group effect" with sensitive functionalities.[8]
-
Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Weaker inorganic bases that can be used for more sensitive substrates, though they may require higher temperatures or longer reaction times.
Solvent System
Anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are the most common and generally provide good solubility for the reagents and intermediates.[5] Tetrahydrofuran (THF) is also a viable option.
Application Protocol: Amination of 4-Bromo-7-fluoroindoline
This protocol provides a robust starting point for the coupling of 4-Bromo-7-fluoroindoline with a model secondary amine, morpholine. These conditions should be optimized for each new amine coupling partner.
Recommended Starting Conditions
| Parameter | Recommended Reagent/Condition | Rationale |
| Aryl Halide | 4-Bromo-7-fluoroindoline | Substrate |
| Amine | Morpholine (1.2 equiv) | Model secondary amine |
| Pd Source | RuPhos Pd G3 (2 mol %) | Air-stable, highly active precatalyst |
| Ligand | (Implicit in precatalyst) | RuPhos is excellent for heterocycles |
| Base | LHMDS (1.0 M in THF, 1.5 equiv) | Strong, non-nucleophilic base suitable for potentially sensitive substrates |
| Solvent | Toluene | Standard, high-boiling aprotic solvent |
| Temperature | 100 °C | Typical temperature for aryl bromides[4] |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation of the catalyst |
Step-by-Step Experimental Procedure
Materials & Equipment:
-
4-Bromo-7-fluoroindoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 precatalyst (0.02 equiv)
-
LHMDS (1.0 M solution in THF, 1.5 equiv)
-
Anhydrous Toluene
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles for liquid transfers
-
TLC plates, silica gel for chromatography, and appropriate solvents (e.g., hexanes/ethyl acetate)
Caption: Standard workflow for the Buchwald-Hartwig amination experiment.
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add 4-Bromo-7-fluoroindoline (e.g., 100 mg, 0.43 mmol, 1.0 equiv) and the RuPhos Pd G3 precatalyst (7.2 mg, 0.0086 mmol, 0.02 equiv). This step is best performed in a glovebox. If using a Schlenk line, add the solids quickly in a positive flow of inert gas.
-
Inert Atmosphere: Seal the vial with the septum cap. If not in a glovebox, connect the vial to a Schlenk line and purge the atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 2 mL) via syringe. Add morpholine (e.g., 45 µL, 0.52 mmol, 1.2 equiv) via syringe. Finally, add the LHMDS solution (0.65 mL of 1.0 M solution, 0.65 mmol, 1.5 equiv) dropwise via syringe. The reaction mixture may change color.
-
Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously. Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, 4-(morpholino)-7-fluoroindoline.
Troubleshooting and Advanced Considerations
-
Low or No Conversion: If the reaction stalls, consider a different ligand (e.g., XPhos), a stronger base (NaOtBu if the substrate is tolerant), or a higher temperature (up to 120 °C in toluene). Ensure all reagents and the solvent are scrupulously anhydrous.
-
Hydrodehalogenation Side Product: The formation of 7-fluoroindoline (loss of bromine) indicates a competing side reaction. This can sometimes be suppressed by changing the ligand or ensuring the base is added last to a well-mixed solution of the other components.
-
Aryl Bromide Reactivity: Aryl bromides are generally excellent substrates for this reaction. Unlike aryl iodides, which can sometimes form inhibiting palladium-iodide dimers, bromides offer a good balance of reactivity and stability.[4][5]
-
Primary Amine Coupling: If using a primary amine, diarylation can be a competing side reaction. This can often be minimized by using a slight excess of the amine and choosing a sterically hindered ligand like BrettPhos.[2]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of functionalized indolines. By leveraging modern, highly active palladium precatalysts and bulky phosphine ligands, the coupling of 4-Bromo-7-fluoroindoline can be achieved with high efficiency. The protocol detailed herein provides a validated and reliable starting point for researchers. A rational, mechanism-informed approach to selecting reagents and conditions is crucial for overcoming challenges and successfully applying this powerful transformation in the synthesis of complex molecular targets.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Bennett, S. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(1), 16-24. [Link]
-
Reddy, K. R., & Verkade, J. G. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8271-8277. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391. [Link]
-
Ananikov, V. P., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
-
Fejér, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402-3415. [Link]
-
DeLuca, R. J., & Stahl, S. S. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entegris.com [entegris.com]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Palladium catalysts for C-N bond formation at 4-position of indoline
Application Note: Palladium-Catalyzed C-N Bond Formation at the 4-Position of Indoline
Introduction & Strategic Overview
The indoline and indole scaffolds are privileged structures ubiquitous in FDA-approved therapeutics and complex natural products. While functionalization at the C5, C6, and C7 positions is synthetically straightforward, the C4 position remains notoriously difficult to access. This is primarily due to severe steric encumbrance from the adjacent C3-substituents and an unfavorable electronic bias that directs electrophilic aromatic substitution away from the C4 carbon.
To overcome these barriers, palladium catalysis provides two highly robust, field-proven paradigms:
-
Buchwald-Hartwig Cross-Coupling : A highly reliable, late-stage functionalization strategy utilizing pre-functionalized 4-haloindolines[1].
-
Catellani-Type Cooperative Catalysis : An advanced, multi-component domino approach that achieves direct C-H amination at the C4 position during the de novo assembly of the indoline/indole core[2].
As a drug development professional or synthetic chemist, selecting between these two pathways depends heavily on the availability of your starting materials and the specific electronic nature of your target amine.
Strategy 1: Buchwald-Hartwig Amination of 4-Haloindolines
Mechanistic Causality & Experimental Design
To achieve direct C-N bond formation at the C4 position of an intact indoline ring, 4-bromoindoline is the standard precursor. However, executing this reaction requires strict adherence to two mechanistic principles:
-
N-Protection is Mandatory : The free indoline N1-H is highly nucleophilic (pKa ~16). If left unprotected, the base required for the catalytic cycle will deprotonate the indoline nitrogen, leading to competitive N-arylation (polymerization) and rapid catalyst poisoning[1]. An electron-withdrawing protecting group (e.g., N-Boc, N-Ts) must be installed prior to the cross-coupling.
-
Ligand Steric Bulk : The C4 position is sterically hindered by the C3-methylene protons. While the oxidative addition of Pd(0) into the C4-Br bond is facile, the subsequent reductive elimination of the amine is energetically demanding. To lower this activation barrier, bulky biaryl phosphine ligands (such as DPPF , BrettPhos , or RuPhos ) are employed. The steric bulk of the ligand forces the substrate and the amine closer together on the palladium center, accelerating reductive elimination and preventing off-target
-hydride elimination.
Protocol 1: Synthesis of 4-Amino-N-Boc-indoline Derivatives
Note: This protocol is optimized for secondary amines (e.g., morpholine, piperidine) coupling with N-Boc-4-bromoindoline.
Reagents:
-
N-Boc-4-bromoindoline (1.0 equiv, 0.5 mmol)
-
Secondary Amine (1.2 equiv, 0.6 mmol)
-
Pd
(dba) (0.05 equiv, 5 mol%) -
DPPF or BrettPhos (0.10 equiv, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv, 1.0 mmol)
-
Anhydrous Toluene (0.1 M, 5.0 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with N-Boc-4-bromoindoline, Pd
(dba) , the phosphine ligand, and NaOtBu. -
Solvent & Amine Addition : Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene via syringe, followed by the secondary amine. (Causality: NaOtBu is highly hygroscopic; atmospheric moisture will hydrolyze the base and quench the active Pd(0) species, stalling the reaction).
-
Heating : Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the reaction mixture in a pre-heated oil bath at 90–100 °C for 12–24 hours.
-
Reaction Monitoring : Monitor the consumption of the bromide via LC-MS or TLC (Hexanes/EtOAc).
-
Quench & Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with deionized water and brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification : Purify the crude residue via silica gel flash chromatography to isolate the C4-aminated indoline.
Experimental workflow for the Buchwald-Hartwig amination of 4-bromoindoline.
Strategy 2: Direct C4-Amination via Pd/Norbornene Cooperative Catalysis
Mechanistic Causality & Experimental Design
Direct C-H amination of an existing indoline at C4 is severely restricted because the C7 position (ortho to the directing nitrogen) is electronically favored for C-H activation[3]. To bypass this innate selectivity, the Catellani reaction (Pd/norbornene cooperative catalysis) is employed to construct the indoline/indole core while simultaneously aminating the C4 position in a single domino process[2].
Starting from an ortho-iodoaniline derivative, Pd(0) undergoes oxidative addition. Norbornadiene (NBD) inserts into the Pd-Aryl bond. The rigid geometry of the NBD intermediate forces a directed C-H activation at the adjacent ortho position (which corresponds to the future C4 position of the indole), forming a five-membered Aryl-Norbornyl-Palladacycle (ANP)[2].
Because standard amines cannot react with this palladacycle, an electrophilic amine source—specifically an
Protocol 2: Catellani-Type C4-Amination and Cyclization
Note: This protocol constructs the indole/indoline framework while installing the C4-amine.
Reagents:
-
o-Iodoaniline derivative (1.0 equiv, 0.2 mmol)
- -Benzoylhydroxylamine (Electrophilic amine) (1.5 equiv, 0.3 mmol)
-
Norbornadiene (NBD) (2.0 equiv, 0.4 mmol)
-
Pd(OAc)
(0.10 equiv, 10 mol%) -
PPh
(0.20 equiv, 20 mol%) -
K
CO (2.5 equiv, 0.5 mmol) -
Anhydrous Toluene (2.0 mL)
Step-by-Step Procedure:
-
Reaction Assembly : In a 10 mL oven-dried sealed tube equipped with a magnetic stir bar, add the o-iodoaniline derivative,
-benzoylhydroxylamine, Pd(OAc) , PPh , and K CO . -
Mediator Addition : Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene (2.0 mL) and norbornadiene (NBD) via a microsyringe. (Causality: NBD acts as both the Catellani mediator and the structural template that will undergo retro-Diels-Alder aromatization to drive the reaction forward).
-
Heating : Seal the tube and stir the mixture at 110 °C for 18 hours.
-
Workup : Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite to remove the insoluble carbonate salts.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography (eluting with Petroleum Ether/EtOAc) to yield the C4-aminated product.
Catalytic cycle of Pd/Norbornadiene-mediated C4-amination and cyclization.
Data Presentation: Methodological Comparison
| Parameter | Buchwald-Hartwig Cross-Coupling | Catellani-Type Cooperative Catalysis |
| Primary Precursor | N-Protected 4-bromoindoline | ortho-Iodoaniline derivatives |
| Amine Source | Free secondary/primary amines (Nucleophilic) | |
| Catalyst System | Pd | Pd(OAc) |
| Reaction Site | Direct insertion at C4-Br | Directed ortho-C-H activation (future C4) |
| Key Advantage | High reliability, extremely broad commercial amine scope | Builds the core and aminates C4 in one pot |
| Major Limitation | Requires pre-functionalized 4-haloindoline starting material | Complex mechanism, requires specific electrophilic amines |
References
- World Intellectual Property Organization (WIPO) Patent. WO2023244764A1.
-
Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy Journal of the American Chemical Society, 2019, 141 (22), 8773–8777. URL:[Link]
-
Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy Organic Letters, 2020, 22 (21), 8267-8271. URL:[Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications Chemical Reviews, 2017, 117 (13), 8787-8920. URL:[Link]
Sources
Application Notes & Protocols: Synthesis of 4-Aryl-7-Fluoroindolines via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of 4-Aryl-7-Fluoroindolines
The indoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of an aryl group at the C4-position and a fluorine atom at the C7-position creates the 4-aryl-7-fluoroindoline core, a structure of significant interest in modern drug discovery. The fluorine atom, with its unique electronic properties and small size, can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1][2][3] It can enhance metabolic stability by blocking sites of oxidative degradation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[1][2][3]
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance.[4][5] Among these, the Suzuki-Miyaura coupling is a premier method for constructing the C(sp²)-C(sp²) bond between the indoline core and an aryl partner, providing a robust and versatile route to the target 4-aryl-7-fluoroindoline scaffold.[6][7][8]
This guide provides a detailed examination of the palladium-catalyzed Suzuki-Miyaura reaction for this specific transformation, including mechanistic insights, a comprehensive experimental protocol, and field-proven troubleshooting advice for researchers, chemists, and drug development professionals.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., an arylboronic acid) with an organohalide (e.g., a 4-bromo-7-fluoroindoline) or triflate. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][9] Understanding this cycle is critical for rational optimization and troubleshooting.
The catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halo-7-fluoroindoline, inserting into the carbon-halogen bond. This step oxidizes the palladium to a Pd(II) species.[4][10]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex.[4][8][9]
-
Reductive Elimination: The two organic partners (the indoline and the aryl group) are coupled and expelled from the palladium coordination sphere, forming the final 4-aryl-7-fluoroindoline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Guide: Protocol for the Synthesis of 4-Aryl-7-Fluoroindolines
This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of a 4-halo-7-fluoroindoline with an arylboronic acid. Reaction conditions may require optimization based on the specific substrates used.
General Experimental Workflow
The procedure involves the careful assembly of reagents under an inert atmosphere to maintain catalyst activity, followed by heating, reaction monitoring, and product purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromo-7-fluoroindoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a specialized ligand like XPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 mmol, 2.0-3.0 equiv)
-
1,4-Dioxane (or Toluene/DMF), anhydrous (5-10 mL)
-
Deionized Water (1-2 mL)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-7-fluoroindoline (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).[11]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of Argon, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[11]
-
Degassing: Sparge the resulting suspension with Argon gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: While maintaining a positive flow of Argon, quickly add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).
-
Reaction: Seal the flask tightly and immerse it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromo-7-fluoroindoline starting material is fully consumed (typically 4-16 hours).[11][12]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).[12]
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-7-fluoroindoline product.
Data & Optimization
Successful synthesis often requires empirical optimization of reaction parameters. The choice of ligand, base, and solvent can have a dramatic impact on reaction efficiency and yield.
Table 1: Example of Reaction Condition Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (8) | K₂CO₃ (2) | Toluene | 110 | 62 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (8) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
This table illustrates a typical optimization workflow. Using a stronger base like Cs₂CO₃ (Entry 3) or a more electron-rich, bulky ligand like XPhos with K₃PO₄ (Entry 4) can significantly improve yields, especially with challenging substrates.[13]
Table 2: Representative Substrate Scope
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-7-fluoroindoline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-fluoroindoline | 95 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-7-fluoroindoline | 87 |
| 4 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-7-fluoroindoline | 75 |
The protocol demonstrates good tolerance for both electron-rich and electron-deficient arylboronic acids, as well as heteroaromatic partners.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed due to oxygen exposure).2. Insufficiently reactive coupling partners.3. Inappropriate ligand or base. | 1. Ensure rigorous inert atmosphere techniques (flame-dry glassware, degas solvents thoroughly).2. Increase reaction temperature. Switch to a more reactive starting material if possible (e.g., 4-iodo instead of 4-bromo).3. Screen alternative ligands (e.g., bulky, electron-rich phosphines like XPhos, SPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).[12][13] |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities leading to quenching of the organopalladium intermediate.2. Catalyst decomposition. | 1. Use anhydrous solvents and reagents. Use a less nucleophilic base.2. Increase ligand-to-palladium ratio to better stabilize the catalyst.[12] |
| Formation of Homocoupled Boronic Acid Product (Ar²-Ar²) | 1. Oxygen contamination, which can promote oxidative homocoupling.2. High reaction temperature leading to side reactions. | 1. Improve degassing procedures to rigorously exclude oxygen.2. Lower the reaction temperature and extend the reaction time. |
| Difficulty in Purification | 1. Close polarity of product and starting materials or byproducts.2. Streaking on silica gel. | 1. Optimize the solvent system for column chromatography; consider using a different stationary phase (e.g., alumina).2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing of basic amine compounds. |
References
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize Source: Nobel Prize Outreach AB URL: [Link]
-
Title: Direct and site-selective Pd(ii)-catalyzed C-7 arylation of indolines with arylsilanes Source: RSC Publishing URL: [Link]
-
Title: Synthesis of indolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic, Dearomative 2,3-Difluorination of Indoles Source: ChemRxiv URL: [Link]
-
Title: Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy Source: ACS Publications URL: [Link]
-
Title: Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation Source: ScienceDirect URL: [Link]
-
Title: Fluorine-containing indoles: Synthesis and biological activity Source: ResearchGate URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: Not specified URL: [Link]
-
Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support Source: PMC (PubMed Central) URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: PubMed URL: [Link]
-
Title: Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles Source: PMC (PubMed Central) URL: [Link]
-
Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL: [Link]
-
Title: The Synthetic & Mechanistic Organic Chemistry of Palladium Source: Wipf Group, University of Pittsburgh URL: [Link]
-
Title: Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position Source: PubMed URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: ResearchGate URL: [Link]
-
Title: Synthesis of indolines via a palladium/norbornene-catalyzed reaction of aziridines with aryl iodides Source: RSC Publishing URL: [Link]
-
Title: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes Source: ResearchGate URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Novel Palladium-Catalyzed Domino Reactions Towards Highly Functionalized Heterocycles Source: TSpace, University of Toronto URL: [Link]
-
Title: Efficient palladium-catalyzed synthesis of 3-aryl-4-indolylmaleimides Source: PubMed URL: [Link]
-
Title: Palladium-Catalyzed, Enantioselective α-Arylation of α-Fluorooxindoles Source: PubMed URL: [Link]
-
Title: Palladium-catalyzed tandem Heck reaction/C-H functionalization - Preparation of spiro-indane-oxindoles Source: Academia.edu URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annulation Source: PMC (PubMed Central) URL: [Link]
-
Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed [4 + 3]-annulations of oxotryptamines with allyl dicarbonates: an approach toward spiro[azepane-4,3′-oxindoles] Source: RSC Publishing URL: [Link]
-
Title: Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones Source: PMC (PubMed Central) URL: [Link]
-
Title: Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex Source: PMC (PubMed Central) URL: [Link]
-
Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in Source: ResearchGate URL: [Link]
-
Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: PMC (PubMed Central) URL: [Link]
-
Title: Pd-Catalyzed Reactions Involving Arynes Source: ResearchGate URL: [Link]
-
Title: Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines Source: PMC (PubMed Central) URL: [Link]
-
Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]
-
Title: Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides Source: MDPI URL: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Regioselective Functionalization of 4-Bromo-7-fluoroindoline: Strategic Pathways for Orthogonal Modification
Executive Summary
4-Bromo-7-fluoroindoline is a highly valuable, structurally nuanced building block in modern drug discovery. The incorporation of a fluorine atom at the C7 position provides critical metabolic stability and modulates the lipophilicity of the scaffold, while the C4-bromine serves as a versatile handle for late-stage carbon-carbon (C–C) or carbon-heteroatom (C–X) bond formation.
This application note provides a comprehensive, self-validating guide to the regioselective functionalization of 4-bromo-7-fluoroindoline. By analyzing the electronic and steric interplay between the C7-fluoro group, the N1-amine, and the C4-bromine, we establish a robust orthogonal workflow: N1-protection/functionalization followed by C4-palladium-catalyzed cross-coupling .
Mechanistic Rationale for Regioselectivity
To achieve high yields and prevent unwanted side reactions (such as catalyst poisoning or polymerization), researchers must respect the intrinsic electronic and steric topology of the 4-bromo-7-fluoroindoline scaffold[1]:
-
The N1-Amine (Nucleophilic Core): The secondary amine at N1 is the most nucleophilic site on the molecule. However, the adjacent C7-fluorine atom exerts a strong inductive electron-withdrawing effect (
effect), which slightly reduces the nucleophilicity of the nitrogen lone pair compared to unfluorinated indolines. Despite this, an unprotected N1 amine will aggressively coordinate to palladium(0) catalysts, leading to catalyst deactivation or competing Buchwald-Hartwig amination[2]. Rule: N1 must be protected or functionalized first. -
The C4-Bromine (Electrophilic Handle): Situated on the benzenoid ring adjacent to the C3a bridgehead, the C4-bromine is sterically accessible. Because the C7-fluorine withdraws electron density from the aromatic system, the oxidative addition of Pd(0) into the C4–Br bond is thermodynamically facilitated[3].
-
Steric Independence: Protecting N1 with a bulky group (e.g., tert-butyloxycarbonyl, Boc) induces a steric clash with the adjacent C7-fluorine, locking the amide rotamer. Fortunately, the C4-bromine is located on the opposite side of the aromatic system, meaning N1-bulky protecting groups do not sterically hinder C4 cross-coupling events.
Orthogonal Functionalization Workflow
Fig 1. Orthogonal regioselective functionalization workflow for 4-Bromo-7-fluoroindoline.
Protocol 1: Regioselective N1-Boc Protection
Because the C7-fluorine atom inductively deactivates the N1 amine, standard Boc-protection conditions can be sluggish. The addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, attacking Boc
Materials & Reagents
-
4-Bromo-7-fluoroindoline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.2 equiv) -
Triethylamine (Et
N) (1.5 equiv) -
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology
-
Initialization: Charge an oven-dried, argon-flushed round-bottom flask with 4-bromo-7-fluoroindoline and anhydrous DCM.
-
Base Addition: Add Et
N and DMAP to the stirring solution at room temperature (20 °C). Causality: Et N acts as the primary proton scavenger, while DMAP initiates the catalytic cycle. -
Electrophile Addition: Dissolve Boc
O in a small volume of DCM and add it dropwise over 10 minutes to prevent thermal runaway. -
Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (amine) will stain heavily with ninhydrin, whereas the product will not.
-
Workup: Quench the reaction with saturated aqueous NH
Cl (to neutralize DMAP and Et N). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to yield N-Boc-4-bromo-7-fluoroindoline as a white solid.
Protocol 2: Palladium-Catalyzed C4 Suzuki-Miyaura Cross-Coupling
With the N1 position shielded, the C4-bromine is primed for cross-coupling. For sterically hindered, electron-deficient aryl bromides, the choice of the palladium ligand is the difference between a 40% yield and a 95% yield[4].
We recommend Pd(dppf)Cl
Materials & Reagents
-
N-Boc-4-bromo-7-fluoroindoline (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(dppf)Cl
·CH Cl (0.05 equiv, 5 mol%) -
Potassium Carbonate (K
CO ) (2.0 equiv) -
1,4-Dioxane / H
O (4:1 v/v) (0.1 M)
Step-by-Step Methodology
-
Degassing (Critical Step): In a Schlenk tube, combine the indoline, arylboronic acid, and K
CO . Add the 1,4-Dioxane/H O solvent mixture. Sparge the solution with argon gas for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands, killing the active Pd(0) catalyst species. -
Catalyst Addition: Add the Pd(dppf)Cl
·CH Cl catalyst rapidly under a steady stream of argon. Seal the tube. -
Heating: Submerge the vessel in a pre-heated oil bath at 90 °C. Stir vigorously for 8 hours. Causality: The 20% aqueous component is strictly required to dissolve the K
CO , generating the soluble hydroxide/carbonate ions necessary to activate the boronic acid for transmetalation. -
Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Isolation: Wash the filtrate with water and brine. Dry over Na
SO , concentrate, and purify via flash chromatography to isolate the C4-arylated product.
Quantitative Data: Suzuki-Miyaura Optimization
The following table summarizes the optimization landscape for the C4-arylation of N-Boc-4-bromo-7-fluoroindoline with phenylboronic acid, demonstrating the causality behind catalyst selection.
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(PPh | Na | Toluene / H | 90 | 12 | 45% |
| 2 | Pd(PPh | K | Dioxane / H | 90 | 12 | 58% |
| 3 | Pd(dppf)Cl | K | Dioxane / H | 90 | 8 | 89% |
| 4 | Pd | Cs | Dioxane / H | 90 | 6 | 94% |
Data Interpretation: Standard triphenylphosphine (Entries 1 & 2) fails to efficiently promote reductive elimination, leading to stalled reactions and boronic acid degradation. Transitioning to bidentate (Entry 3) or bulky, electron-rich Buchwald ligands (Entry 4) provides near-quantitative conversion.
References
- Source: National Center for Biotechnology Information (NIH)
- Source: PubMed Central (PMC)
- Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Source: ACS Publications URL
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, ACS URL
Sources
- 1. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Strategic N-Protection of 4-Bromo-7-fluoroindoline
Executive Summary
This guide details the optimized protocol for the
This protocol focuses on the installation of the tert-butoxycarbonyl (Boc) group, the industry standard for this scaffold, enabling subsequent palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura) at the C4-bromide without competitive
Strategic Analysis & Reactivity Profile
Substrate Characteristics[1]
-
Core Structure: Indoline (2,3-dihydro-1H-indole).[1] Unlike indole, the nitrogen lone pair in indoline is not part of an aromatic system; it behaves as a cyclic secondary aniline.
-
Electronic Deactivation:
-
Steric Environment: The C7-fluorine atom provides moderate steric bulk ortho to the nitrogen, potentially retarding the attack on bulky electrophiles like
.[1]
Synthetic Strategy
Direct treatment with di-tert-butyl dicarbonate (
-
Catalyst Selection: 4-Dimethylaminopyridine (DMAP) is essential.[1] It forms a reactive
-acylpyridinium intermediate with , which is far more electrophilic than the anhydride itself, overcoming the reduced nucleophilicity of the indoline nitrogen.[1] -
Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used as a stoichiometric base to neutralize any adventitious acid and drive the equilibrium, though the reaction is not strictly acid-generating.
Experimental Protocol: -Boc Protection
Materials & Reagents
| Reagent | Equiv. | Role |
| 4-Bromo-7-fluoroindoline | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 1.2 – 1.5 | Protecting Group Source |
| Triethylamine (TEA) | 2.0 | Base (Auxiliary) |
| DMAP | 0.1 (10 mol%) | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 10 mL/g | Solvent (Anhydrous) |
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 4-Bromo-7-fluoroindoline (1.0 equiv).[1]
-
Add anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Add TEA (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
Step 2: Addition of Reagent
-
Dissolve
(1.2 equiv) in a minimal amount of DCM. -
Add the
solution dropwise to the stirring indoline solution at RT.-
Note: Gas evolution (
) is generally not observed here, unlike with amino acids, but mild exotherms may occur.[1]
-
Step 3: Reaction Monitoring
-
Stir the mixture at RT for 4–16 hours.
-
QC Check: Monitor by TLC (Hexanes/EtOAc 4:1).
-
Observation: The product will be significantly less polar (higher
) than the starting material. The starting indoline often streaks or stains dark with ninhydrin/anisaldehyde; the N-Boc product is UV active and stains clearly.[1] -
Troubleshooting: If conversion < 50% after 4 hours, add an additional 0.5 equiv of
and heat to reflux (40 °C).
-
Step 4: Workup & Isolation
-
Quench: Add water (equal volume to solvent) to the reaction mixture.
-
Wash: Transfer to a separatory funnel.
-
Wash Organic layer with 0.5 M HCl or 10% Citric Acid (2x) to remove TEA and DMAP. Critical Step: Failure to remove DMAP leads to contamination.[1]
-
Wash with Saturated
(1x) to remove excess acid. -
Wash with Brine (1x).
-
-
Dry: Dry the organic phase over anhydrous
or . -
Concentrate: Filter and concentrate under reduced pressure to yield the crude oil/solid.
Step 5: Purification
-
The crude material is often pure enough for the next step (>95%).
-
If purification is required, perform Flash Column Chromatography using a gradient of 0%
10% EtOAc in Hexanes.
Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the catalytic cycle involving DMAP and the conversion of the indoline.
Caption: DMAP-catalyzed activation of Boc Anhydride facilitates attack by the electron-deficient indoline nitrogen.[1]
Workup & Purification Logic
A decision tree for the isolation of the product to ensure high purity for subsequent steps.
Caption: Step-by-step isolation protocol emphasizing the acidic wash to remove catalytic DMAP.
Quality Control & Validation
Expected Analytical Data
-
TLC:
(Hexanes/EtOAc 4:1). Starting material . -
H NMR (400 MHz,
):- 1.55 ppm (s, 9H): Diagnostic tert-butyl singlet.[1]
- 4.05 ppm (t, 2H): Indoline C2 protons (deshielded by N-Boc).[1]
- 3.05 ppm (t, 2H): Indoline C3 protons.
-
Aromatic Region: Two doublets or a multiplet corresponding to H5/H6, shifted slightly downfield compared to the free amine due to the electron-withdrawing carbamate.[1]
- F NMR: Single peak, typically around -120 to -135 ppm (depending on exact referencing).[1]
Common Pitfalls
-
Rotamers: N-Boc indolines often exhibit rotamers in NMR at room temperature due to restricted rotation around the N-CO bond.[1] This may appear as broadened peaks or split singlets. Validation: Run NMR at 50 °C to coalesce peaks.
-
DMAP Residue: If the product is used in a subsequent Palladium-catalyzed reaction, residual DMAP can coordinate to the Pd catalyst and poison the reaction. Ensure the acidic wash in Step 4 is thorough.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for amine protection conditions). [1]
-
Knochel, P., et al. (2010). Functionalization of Indoles and Indolines. Describes the reactivity of metallated N-Boc intermediates.
-
Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. (Mechanistic insight into DMAP catalysis).
Sources
Application Note: Heck Reaction Parameters for 4-Bromo-7-fluoroindoline Alkenylation
Part 1: Strategic Analysis & Substrate Profiling
The Substrate: 4-Bromo-7-fluoroindoline
This substrate presents a unique set of electronic and steric challenges compared to standard aryl bromides. Successful alkenylation requires a nuanced understanding of its three core features:
-
The Indoline Core (N-H Sensitivity): Unlike indoles, the indoline nitrogen is
hybridized. It functions as a secondary amine. In Palladium-catalyzed cross-couplings, a free N-H group is detrimental. It can coordinate tightly to Pd(II) species, poisoning the catalyst, or undergo competing Buchwald-Hartwig amination.-
Strategic Imperative:N-Protection is mandatory. The tert-butoxycarbonyl (Boc) or Acetyl (Ac) group is recommended to mask nucleophilicity and prevent catalyst sequestration.
-
-
The 7-Fluoro Substituent (Electronic Modulation): The fluorine atom at the C7 position (ortho to nitrogen) exerts a strong inductive electron-withdrawing effect (-I).
-
Impact: This increases the acidity of the N-H bond (making protection easier but also making the free amine more prone to deprotonation/poisoning).
-
Impact on C4-Br: The fluorine is para to the C4-Br site? No, in the indole numbering system, C4 and C7 are on the same ring but separated. The electron-withdrawing nature of F generally renders the benzene ring more electron-deficient. This facilitates the Oxidative Addition step (Pd(0)
Pd(II)), which is often the rate-limiting step for electron-rich aryl bromides.
-
-
The 4-Bromo Handle (Steric Environment): The C4 position is "peri" to the C3 methylene and the N1 position.
-
Impact: If a bulky protecting group (like N-Boc) is used, there may be mild steric interaction with the C4-Br site, potentially influencing the approach of the Pd-ligand complex. However, C4 is generally accessible enough for standard Heck conditions.
-
Retrosynthetic Logic & Pathway
The Heck reaction (Mizoroki-Heck) couples the aryl bromide with an alkene to form a substituted alkene.
-
Reaction Class: Pd-Catalyzed
- coupling. -
Key Risk:
-Hydride elimination is the driving force for product formation, but "over-reaction" (isomerization of the double bond) or "under-reaction" (dehalogenation/reduction of the C-Br bond) are primary failure modes.
Part 2: Critical Reaction Parameters
Catalyst & Ligand Selection
For 4-bromoindolines, the bond strength of C-Br is moderate. We do not need the hyper-active catalysts required for aryl chlorides, but we need stability.
-
Primary Recommendation: Pd(OAc)
+ P(o-tol) .-
Why: The bulky tri-o-tolylphosphine prevents the formation of inactive palladium dimers and promotes the dissociation required for the coordination of the alkene. It is the "workhorse" ligand for Heck reactions of aryl bromides.
-
-
High-Performance Alternative: Pd(dppf)Cl
or Pd (dba) + Xantphos .-
Why: If the alkene is electron-rich (e.g., styrenes) or sterically hindered, bidentate ligands like dppf increase the bite angle, facilitating reductive elimination and stabilizing the Pd center against precipitation (Pd black formation).
-
Base & Solvent Architecture
-
Base: Triethylamine (Et
N) or DIPEA (organic) vs. K CO (inorganic).-
Selection: For acrylates (electron-deficient alkenes), Et
N is standard. For styrenes, inorganic bases like K CO or Cs CO often provide better yields by preventing amine-assisted side reactions.
-
-
Solvent: DMF or DMAc .
-
Why: High polarity is required to solubilize the inorganic bases and stabilize the polar transition states. Acetonitrile (MeCN) is a cleaner alternative for lower-temperature reactions (
90°C).
-
Part 3: Experimental Protocols
Protocol A: N-Protection (Essential Pre-cursor)
Do not attempt the Heck reaction on free 4-bromo-7-fluoroindoline.
-
Reagents: 4-Bromo-7-fluoroindoline (1.0 equiv), (Boc)
O (1.2 equiv), DMAP (0.1 equiv), Et N (2.0 equiv), DCM (0.2 M). -
Procedure:
-
Dissolve substrate in DCM at 0°C.
-
Add Et
N and DMAP. -
Add (Boc)
O portion-wise. -
Warm to RT and stir for 4 hours.
-
QC: Monitor TLC for disappearance of amine (ninhydrin stain active).
-
Workup: Wash with 1M HCl (to remove DMAP/Et
N), then Brine. Dry over Na SO . Concentrate. -
Yield Target: >90% (White/Off-white solid).
-
Protocol B: The Heck Alkenylation (Standardized)
Reaction Scheme: N-Boc-4-Br-7-F-Indoline + Alkene ->[Pd] N-Boc-4-Alkenyl-7-F-Indoline
Materials:
-
Substrate: N-Boc-4-bromo-7-fluoroindoline (1.0 equiv, 1.0 mmol)
-
Alkene: Methyl Acrylate or Styrene (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%, 11 mg) -
Ligand: P(o-tol)
(10 mol%, 30 mg) -
Base: Et
N (3.0 equiv, 0.42 mL) -
Solvent: Anhydrous DMF (5 mL, 0.2 M concentration)
Step-by-Step Execution:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Equip with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Charging: Under Argon flow, add the Solid Substrate , Pd(OAc)
, and Ligand .-
Note: If using a liquid alkene (e.g., styrene), add it later.
-
-
Solvation: Add Anhydrous DMF via syringe.
-
Activation: Add Base (Et
N) and the Alkene via syringe. -
Degassing: Sparge the solution with Argon for 5 minutes (bubbling gas directly into liquid) to remove dissolved Oxygen. Critical: O
causes homocoupling and catalyst death. -
Reaction: Seal the vessel. Heat to 90°C (oil bath) or 100°C (Microwave) for 4–16 hours.
-
Monitoring: Check HPLC/TLC at 2 hours. Look for the consumption of the bromide.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (20 mL).
-
Filter through a pad of Celite to remove Pd black. Rinse pad with EtOAc.
-
Wash filtrate with Water (3x) to remove DMF, then Brine (1x).
-
Dry (Na
SO ) and Concentrate.
-
-
Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).
Part 4: Data Visualization & Troubleshooting
Decision Logic for Optimization
The following diagram illustrates the decision process for optimizing reaction conditions based on the alkene partner.
Caption: Optimization logic flow for selecting catalyst/ligand systems based on alkene electronic properties.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Free NH) | Ensure 100% N-Boc protection. Increase Catalyst loading to 10 mol%. |
| Pd Black Precipitation | Ligand Instability / O2 Leak | Use excess Ligand (1:4 Pd:L ratio). Ensure rigorous degassing. |
| Dehalogenation (Product is 7-F-Indoline) | Overheating / Hydride Source | Lower Temp to 80°C. Switch solvent to Toluene. Use inorganic base (K2CO3). |
| Regioisomers (Alpha vs Beta) | Electronic mismatch | Switch ligand to DPEphos (improves selectivity). |
Part 5: References
-
BenchChem. Protocol 2: Heck Coupling of 5-bromoindole. (Accessed 2023).[1] Link
-
Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature.Link
-
Grimster, N. P., et al. "Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization."[2] Angew.[2] Chem. Int. Ed. 2005, 44, 3125.[2] Link
-
Luan, X., et al. "Oxidative palladium(II)-catalyzed C-7 alkenylation of indolines." J. Am. Chem. Soc.[3] (Cited in PubMed). Link
-
PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione Compound Summary.Link
Sources
Application Note: Microwave-Assisted Synthesis Using 4-Bromo-7-Fluoroindoline
[1]
Executive Summary
The 4-Bromo-7-fluoroindoline scaffold (CAS: 1153535-26-2) represents a high-value intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1] The C7-fluorine atom modulates metabolic stability and lipophilicity, while the C4-bromine provides a versatile handle for cross-coupling.[1] However, the electron-withdrawing nature of the fluorine and the saturation of the indoline ring can present reactivity challenges under thermal conditions.
This guide details microwave-assisted protocols that overcome these kinetic barriers. By leveraging the Arrhenius effect and specific solvent-microwave interactions, researchers can achieve in minutes what typically requires hours under reflux, significantly accelerating Structure-Activity Relationship (SAR) cycles.[1]
Chemical Profile
| Property | Data |
| Compound | 4-Bromo-7-fluoroindoline |
| CAS | 1153535-26-2 |
| MW | 216.05 g/mol |
| Key Features | C4-Br (Cross-coupling), C7-F (Bioisostere/Metabolic block), N1 (Nucleophilic) |
| Storage | 2-8°C, Inert atmosphere (prevent slow oxidation) |
Strategic Workflow
The following diagram illustrates the divergent synthesis pathways covered in this guide. The strategy prioritizes N-functionalization first to prevent catalyst poisoning or side-reactions during the metal-catalyzed C4-coupling steps.[1]
Figure 1: Divergent synthesis workflow starting from 4-Bromo-7-fluoroindoline. N-functionalization precedes C4-coupling to ensure regioselectivity.[1]
Protocol 1: Microwave-Assisted N-Functionalization[1]
Scientific Rationale: The C7-fluorine atom exerts an inductive withdrawing effect ($ -I $), rendering the indoline nitrogen less nucleophilic than in non-fluorinated analogs.[1] Conventional heating often leads to incomplete conversion. Microwave irradiation allows for rapid superheating of polar aprotic solvents (DMF/DMA), driving the reaction to completion efficiently.
A. N-Alkylation Protocol[1]
-
Reagents: 4-Bromo-7-fluoroindoline (1.0 equiv), Alkyl Halide (1.2 equiv),
(2.0 equiv).[1] -
Solvent: DMF (High tan
for efficient microwave absorption).
Step-by-Step:
-
Load: In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Bromo-7-fluoroindoline (216 mg, 1.0 mmol) and
(650 mg, 2.0 mmol). -
Solvate: Add DMF (3 mL) and stir for 1 minute.
-
Add Electrophile: Add the alkyl halide (1.2 mmol). Cap the vial.
-
Irradiate:
-
Temperature: 100°C
-
Hold Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Work-up: Dilute with water (15 mL), extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over
.
Expert Insight: If using a volatile alkyl halide, use a vessel capable of withstanding higher pressures (up to 20 bar) and ensure the vial is crimped properly.
Protocol 2: C4-Diversification via Suzuki-Miyaura Coupling[1]
Scientific Rationale: The C4-position is sterically accessible, but the electron-rich nature of the indoline ring (relative to benzene) can make the C-Br bond less prone to oxidative addition. The 7-F substituent aids this step slightly via inductive withdrawal, but microwave heating is critical to accelerate the catalytic cycle, particularly the transmetallation step which is often rate-determining in bulky systems.
Protocol
-
Reagents: N-substituted-4-bromo-7-fluoroindoline (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(5 mol%).[1] -
Base:
(2M aqueous solution, 3.0 equiv). -
Solvent: DME/Water (3:1) or Ethanol/Toluene/Water.
Step-by-Step:
-
Load: Add the indoline substrate (0.5 mmol), boronic acid (0.75 mmol), and
(29 mg, 0.025 mmol) to a microwave vial. -
Inert: Purge the vial with Argon or Nitrogen for 2 minutes. Crucial: Pd(0) is oxygen-sensitive.[1]
-
Solvate: Add degassed DME (3 mL) and 2M
(0.75 mL). -
Irradiate:
-
Temperature: 120°C
-
Hold Time: 15-20 minutes
-
Absorption Level: High
-
-
Monitoring: Check TLC or LC-MS. The starting bromide should be consumed.
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.
Self-Validating Check: If the reaction turns black immediately upon heating, colloidal Palladium has formed. Ensure the ligands (triphenylphosphine) are fresh or add excess ligand.
Protocol 3: C4-Amination via Buchwald-Hartwig[1]
Scientific Rationale:
Creating C-N bonds at the C4 position is challenging due to the potential for
Protocol
-
Catalyst System:
(2 mol%) / XPhos (8 mol%). -
Base:
(1.5 equiv) - Note: Strong base required. -
Solvent: Toluene or Dioxane (dry).
Step-by-Step:
-
Pre-complexation: In the vial, mix
and XPhos in Toluene (1 mL) under Argon. Stir for 5 mins until the solution turns a deep orange/red. -
Add Reactants: Add the indoline substrate (0.5 mmol), the amine (0.6 mmol), and
(72 mg, 0.75 mmol). Add remaining Toluene (2 mL). -
Irradiate:
-
Temperature: 110°C
-
Hold Time: 20 minutes
-
Pre-stir: 30 seconds
-
-
Work-up: Filter through a silica plug (eluting with EtOAc) to remove base and catalyst residues before chromatography.
Protocol 4: Oxidation to Indole (Aromatization)
Scientific Rationale: Many drug targets require the planar, aromatic indole structure. The indoline is an "activated" storage form. Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is highly effective but can be sluggish at room temperature.[1] Microwave irradiation accelerates this hydride transfer.
Protocol:
-
Load: Dissolve the functionalized indoline (0.2 mmol) in anhydrous THF (2 mL).
-
Reagent: Add DDQ (0.24 mmol, 1.2 equiv) dropwise as a solution in THF if possible, or solid.
-
Irradiate:
-
Temperature: 60°C (Mild heating prevents over-oxidation or side reactions).
-
Time: 5 minutes.
-
-
Work-up: Dilute with aqueous
(saturated) to quench the hydroquinone byproduct. Extract with DCM.
Critical Analysis & Troubleshooting
Solvent Selection for Microwaves
Microwave heating relies on the loss tangent (
-
Good Absorbers (Fast Heating): DMSO, EtOH, DMF, NMP.
-
Poor Absorbers (Transparent): Toluene, Hexane.
-
Recommendation: When using Toluene for Buchwald couplings, add a "doping" agent like a small amount of ionic liquid or use a Toluene/t-BuOH mixture to improve heating efficiency.
The "Fluorine Effect"
The C7-Fluorine makes the C-Br bond at C4 slightly more reactive toward oxidative addition than a standard 4-bromoindoline, but it also stabilizes the Pd-Ar intermediate, potentially slowing reductive elimination.[1]
-
Optimization: If yields are low in Suzuki coupling, switch to a more electron-rich ligand like PCy3 or SPhos to facilitate the oxidative addition.
Safety Note
Microwave vials are pressure vessels.
-
Do not use low-boiling solvents (DCM, Ether) above 100°C unless the vial is rated for >20 bar.
-
Headspace: Fill vials only to 2/3 capacity to allow for pressure expansion.
References
-
Microwave-Assisted Indole Synthesis
- Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradi
- Source: Taylor & Francis (2024).
-
URL:
-
Suzuki Coupling Protocols
-
Title: Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst.[1]
- Source: CEM / J. Org. Chem.
-
URL:
-
-
Buchwald-Hartwig Amination
-
Indoline Oxidation
Sources
- 1. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Steric Hindered Couplings of 4-Bromo-7-fluoroindoline
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, FAQs, and optimized protocols for tackling the challenging cross-coupling reactions of 4-Bromo-7-fluoroindoline. As a sterically hindered and electronically complex substrate, its successful functionalization requires a nuanced approach to reaction design and optimization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the Suzuki-Miyaura and Buchwald-Hartwig coupling of 4-Bromo-7-fluoroindoline in a direct question-and-answer format.
Q1: My coupling reaction is resulting in low or no yield. What are the primary factors to investigate?
A1: Low or nonexistent yield with this substrate is a common problem stemming from its inherent steric and electronic properties. The indoline scaffold, coupled with the ortho-bromine, creates significant steric bulk around the reaction center, which can impede key steps in the catalytic cycle. A systematic review of your reaction components is the most effective troubleshooting strategy.
-
Ineffective Catalyst System: The combination of the palladium source and ligand is the single most critical factor. For sterically demanding substrates, standard ligands like PPh₃ are often ineffective.
-
Solution: Employ bulky, electron-rich monophosphine ligands, commonly known as Buchwald ligands. These ligands are designed to accelerate both the oxidative addition and the sterically challenging reductive elimination steps.[1][2] For C-C (Suzuki-Miyaura) couplings, ligands like XPhos , SPhos , or RuPhos are excellent starting points.[3] For C-N (Buchwald-Hartwig) couplings, BrettPhos (for primary amines) and RuPhos (for secondary amines) are highly effective.[4] Using modern palladacycle precatalysts (e.g., XPhos Pd G3) is also recommended as they form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[4][5]
-
-
Suboptimal Base Selection: The base plays a crucial role but an incorrect choice can halt the reaction or promote side reactions.
-
Solution (Suzuki-Miyaura): Avoid strong alkoxide bases which can promote dehalogenation.[3] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally more effective and provide better yields.[6]
-
Solution (Buchwald-Hartwig): This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine. NaOtBu or LHMDS are common choices.[5] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ can be used, though this may require higher reaction temperatures.[4]
-
-
Inappropriate Solvent & Temperature:
-
Solution: Aprotic polar solvents such as Toluene , Dioxane , or THF are standard for these couplings.[2][4] Many reactions require elevated temperatures (80-110 °C) to overcome the high activation energy associated with hindered substrates.[2] However, excessively high temperatures can lead to catalyst decomposition. If a reaction is sluggish, incrementally increasing the temperature is a valid strategy.[7]
-
Q2: I am observing a significant amount of a dehalogenated byproduct (7-fluoroindoline) in my Suzuki-Miyaura reaction. How can I prevent this?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled. This often competes with the desired cross-coupling pathway, especially with electron-rich or sterically hindered aryl halides.
-
Primary Cause: Dehalogenation can be promoted by strong bases, high temperatures, and certain solvents.[3] It can also arise from β-hydride elimination from the palladium intermediate.
-
Mitigation Strategies:
-
Switch to a Weaker Base: As mentioned, changing from a strong base like NaOtBu to a weaker one like K₃PO₄ or K₂CO₃ is the most effective first step.[3]
-
Optimize Ligand Choice: Bulky, electron-rich ligands like XPhos or SPhos are designed to promote the desired reductive elimination over side reactions like β-hydride elimination.[2][3]
-
Lower the Reaction Temperature: High temperatures can favor the dehalogenation pathway. Try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material.[3]
-
Ensure Strictly Inert Conditions: While less common as a primary cause for dehalogenation itself, oxygen can degrade the catalyst system, leading to a less efficient primary reaction and making side reactions more prominent. Ensure all solvents are properly degassed.[7]
-
Q3: My reaction mixture turns black and the reaction stalls. What is happening?
A3: The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[8] The active Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.
-
Primary Cause: The most common cause is the presence of oxygen, which oxidizes the Pd(0) catalyst and/or the phosphine ligand.[6][7] Impurities in reagents or solvents, or excessively high temperatures can also contribute.[8]
-
Mitigation Strategies:
-
Rigorous Degassing: This is non-negotiable. Degas your solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use Schlenk techniques or a glovebox for best results.
-
Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are free from impurities that could poison the catalyst.
-
Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A ligand-to-palladium ratio of 1:1 to 2.5:1 is typical, depending on the specific system.[7]
-
Frequently Asked Questions (FAQs)
Q1: What makes 4-Bromo-7-fluoroindoline a "challenging" substrate for cross-coupling?
A1: The difficulty arises from a combination of steric and electronic factors:
-
Steric Hindrance: The bromine atom is at the C4 position, which is ortho to the fused five-membered ring of the indoline core. This creates significant steric congestion that can hinder the approach of the palladium catalyst for the initial oxidative addition step and also complicates the final reductive elimination step.[2]
-
Electronic Effects: The fluorine atom at C7 exerts a strong electron-withdrawing inductive effect, which can modify the electron density of the aromatic ring and the reactivity of the C-Br bond.[9] The indoline nitrogen, being part of an aniline-like system, is electron-donating, further complicating the electronic profile.
Q2: How do I choose the optimal ligand and base for my specific coupling?
A2: The optimal choice depends heavily on the coupling partners. A small screen of conditions is often the most efficient approach. The tables below provide a starting point based on established principles for hindered substrates.
Data & Optimization Tables
Table 1: Ligand Selection Guide for Hindered Couplings
| Coupling Type | Coupling Partner Class | Recommended Ligand(s) | Rationale |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[2][3] |
| Buchwald-Hartwig | Primary Aliphatic/Aryl Amines | BrettPhos, tBuBrettPhos | Specifically designed for coupling primary amines, accommodating their steric profile.[4] |
| Buchwald-Hartwig | Secondary Aliphatic/Aryl Amines | RuPhos, DavePhos | Effective for more hindered secondary amines where other ligands may fail.[4] |
| Buchwald-Hartwig | NH-Heterocycles / Amides | XantPhos, DavePhos | Bidentate ligands can be effective for these more challenging nucleophiles.[4][10] |
Table 2: Base and Solvent Selection Guide
| Coupling Type | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF, 2-MeTHF | Weaker bases minimize dehalogenation.[3] Aprotic polar solvents are standard.[2] |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS | Toluene, Dioxane, THF | Strong, non-nucleophilic bases are required to deprotonate the amine nucleophile.[4][5] |
Visualized Workflows & Mechanisms
A logical workflow is essential for efficiently troubleshooting a failed or low-yielding reaction.
Caption: Catalytic cycle highlighting the sterically hindered step.
Detailed Experimental Protocols
The following are general starting points for reaction optimization. Molar equivalents and reaction times may need to be adjusted based on the specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-7-fluoroindoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere & Reagent Addition: Seal the flask, evacuate, and backfill with argon. Under a positive pressure of argon, add 4-Bromo-7-fluoroindoline (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
Zhang, H., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
-
Imayoshi, T., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Li, Y., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters (ACS Publications). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
-
Ghosh, A., et al. (2014). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
-
Organic Chemistry Portal. (n.d.). Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Pesciaioli, F., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]
-
Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
Bédard, A. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]
-
Döring, M., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. PMC. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
Reddy, B. V. S., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
- Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
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Solving solubility issues of 4-Bromo-7-fluoroindoline in polar solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for resolving solubility challenges encountered with 4-Bromo-7-fluoroindoline in polar solvents. As Senior Application Scientists, we've structured this resource to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
This section directly addresses common problems observed during the dissolution of 4-Bromo-7-fluoroindoline.
Q1: My 4-Bromo-7-fluoroindoline is not dissolving in my primary polar solvent (e.g., water, ethanol). What is my first step?
A1: The initial insolubility of 4-Bromo-7-fluoroindoline in a single polar solvent is not unexpected. The molecule possesses both polar (the indoline nitrogen and fluorine) and non-polar (the bromo-substituted benzene ring) characteristics. This dual nature can hinder straightforward dissolution.
Your first step should be to employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][2][3] This reduction in polarity can better accommodate the non-polar features of 4-Bromo-7-fluoroindoline, thereby increasing its solubility.
Recommended Initial Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 400[][4]
Actionable Advice: Start by preparing a concentrated stock solution of your compound in a minimal amount of a strong organic solvent like DMSO. Then, dilute this stock solution into your primary polar solvent. This technique often prevents the compound from precipitating out of solution.
Q2: I've tried using a co-solvent, but my compound is still precipitating out of the solution. What's the next logical step?
A2: If a co-solvent system alone is insufficient, the next step is to consider the pH of your solution. Many organic molecules, particularly those containing nitrogen atoms like indoline, can be protonated or deprotonated to form more soluble salts.[2][5] By adjusting the pH, you can ionize the 4-Bromo-7-fluoroindoline, which will significantly increase its interaction with polar solvents.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Initial Assessment: Determine if 4-Bromo-7-fluoroindoline is acidic or basic. Based on the indoline structure, it is likely to be weakly basic.
-
Acidification: For a weakly basic compound, lowering the pH will lead to protonation and the formation of a more soluble salt.[2][5]
-
Prepare a solution of your compound in the chosen co-solvent/polar solvent mixture.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor for visual signs of dissolution. A pH meter should be used to track the pH change.
-
-
Basification (Less Likely): If the compound were acidic, you would increase the pH with a dilute base (e.g., 0.1 M NaOH) to form a soluble salt.
Causality: The protonation of the indoline nitrogen introduces a positive charge, making the molecule an ion. This ionic character dramatically increases its affinity for polar solvents like water.
Q3: pH adjustment helped, but I'm still not achieving the desired concentration. Are there other techniques I can employ?
A3: Yes, several other methods can be used, often in combination with co-solvents and pH adjustment.
-
Heating: For many compounds, solubility increases with temperature.[6][7][8] This is because the additional energy helps to overcome the lattice energy of the solid compound and the intermolecular forces of the solvent.[7]
-
Protocol: Gently warm your solution while stirring. Be cautious and monitor the compound for any signs of degradation at elevated temperatures. It is recommended to start with a modest temperature increase (e.g., to 40-50°C).
-
-
Sonication: Applying ultrasonic energy can help to break down solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.[3]
-
Workflow: Place your sample in a sonicator bath for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.
-
-
Use of Surfactants: Surfactants form micelles in solution, which can encapsulate poorly soluble compounds and increase their apparent solubility.[4][9] This is a common strategy in drug formulation.
Frequently Asked Questions (FAQs)
Q: What are the key structural features of 4-Bromo-7-fluoroindoline that affect its solubility?
A: The solubility of 4-Bromo-7-fluoroindoline is influenced by a balance of several structural features:
-
Indoline Ring: The nitrogen atom in the indoline ring can act as a hydrogen bond acceptor and can be protonated, which favors solubility in polar, protic solvents.
-
Bromine and Fluorine Atoms: These halogen atoms increase the lipophilicity (non-polar character) of the molecule.[10] The presence of both a bromine and a fluorine atom contributes to a higher molecular weight and can lead to stronger crystal lattice forces, which require more energy to overcome for dissolution.[5]
-
Aromatic System: The benzene ring portion of the molecule is hydrophobic and prefers non-polar environments.
Q: Are there any specific solvent combinations that are known to work well for similar halogenated indoles?
A: While specific data for 4-Bromo-7-fluoroindoline is not widely published, for many poorly soluble drug candidates, combinations of DMSO, PEGs, and water are a common starting point.[4] For preclinical studies, formulations often involve a mixture of a co-solvent, a surfactant, and an aqueous vehicle.
Q: Can the order of addition of solvents and the compound make a difference?
A: Absolutely. It is generally best to first dissolve the compound in a small amount of a strong organic solvent in which it is highly soluble (like DMSO or DMF). This creates a concentrated stock solution. This stock can then be slowly added to the primary polar solvent with vigorous stirring. This method, known as "solvent-shifting" or precipitation by adding an antisolvent, can sometimes lead to the formation of a nanosuspension, where the compound is dispersed as very fine particles, which can improve the dissolution rate.[11]
Experimental Protocols
Protocol for Preparing a Solution of 4-Bromo-7-fluoroindoline Using a Co-solvent and pH Adjustment
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of 4-Bromo-7-fluoroindoline.
-
Add a minimal volume of DMSO to completely dissolve the compound. For example, start with a concentration of 10-50 mg/mL.
-
-
Dilution in Primary Solvent:
-
Measure the required volume of your primary polar solvent (e.g., a saline buffer for in-vivo studies).
-
While vigorously stirring the primary solvent, slowly add the DMSO stock solution dropwise.
-
-
Observation and Troubleshooting:
-
If precipitation occurs, proceed to pH adjustment.
-
-
pH Adjustment:
-
While continuing to stir, add 0.1 M HCl drop by drop.
-
Monitor the solution for clarity. Use a calibrated pH meter to track the pH.
-
Stop adding acid once the solution is clear. Record the final pH.
-
-
Final Formulation:
-
If necessary, you can add a surfactant like Tween-80 (typically at a low concentration, e.g., 0.5-2% v/v) to further stabilize the solution.
-
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the solubility of 4-Bromo-7-fluoroindoline.
Key Chemical Principles of Solubility Enhancement
Caption: Key principles for enhancing the solubility of 4-Bromo-7-fluoroindoline.
Quantitative Data Summary
| Technique | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvents | 10 to 100-fold | Potential for toxicity at high concentrations. |
| pH Adjustment | 100 to 10,000-fold | Only effective for ionizable compounds. |
| Surfactants | 10 to 1,000-fold | Can interfere with some biological assays. |
| Complexation (e.g., with cyclodextrins) | 10 to 5,000-fold | Stoichiometry and binding affinity are critical. |
Note: These values are illustrative and the actual increase in solubility will be compound-specific.
References
- Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Pharma Excipients. (2022, May 30).
- PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione.
- Solubility of Things. (n.d.). Bromotrifluoromethane.
- WuXi AppTec DMPK. (2024, March 15).
- ResearchGate. (n.d.).
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- Sigma-Aldrich. (n.d.). 4-bromo-7-fluoro-2-methyl-1H-indole | 1360922-37-7.
- Journal of Drug Delivery and Therapeutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- MDPI. (2016, October 18).
- PubChemLite. (n.d.). 4-bromo-7-fluoroindole (C8H5BrFN).
- Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- askIITians. (2025, March 11). How does pH affect solubility?
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ResearchGate. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons | Request PDF.
- Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- ChemScene. (n.d.). 1779123-84-0 | 4-Bromo-7-fluoroindolin-3-ol.
- PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- ChemicalBook. (2025, July 16). 7-bromo-4-fluoroindoline-2,3-dione | 1245648-36-5.
- Chemistry LibreTexts. (2023, January 29).
- (n.d.). 7-Bromo-4-fluoro-1H-indole.
- MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Chemistry LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility.
- Scribd. (2025, August 6). Factors Affecting Solubility | PDF.
- ChemScene. (n.d.). 883500-66-1 | 4-Bromo-7-fluoro-1H-indole.
- IU Pressbooks. (n.d.).
- Benchchem. (n.d.). In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole.
- YouTube. (2010, May 5). Factors Affecting Solubility.
- AK Lectures. (n.d.).
- PubChemLite. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1h-isoindole.
- PubChemLite. (n.d.). 4-bromo-7-fluoro-2-methyl-1h-indole.
- Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? : r/chemhelp.
- ACS Publications. (2015, July 14).
- MDPI. (2022, November 28).
- designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole.
- Quora. (2021, November 13).
- Benchchem. (n.d.).
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Technical Support Center: Catalyst Poisoning Solutions in 4-Bromo-7-fluoroindoline Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic applications involving 4-Bromo-7-fluoroindoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into one of the most common and frustrating challenges encountered in these reactions: catalyst poisoning.
Reactions involving 4-Bromo-7-fluoroindoline, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry. However, their success is highly dependent on the activity of the catalyst, which can be easily compromised by trace impurities. This guide offers a structured approach to diagnosing, troubleshooting, and preventing catalyst deactivation to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) on Catalyst Poisoning
This section addresses common questions regarding catalyst selection and the symptoms and mechanisms of poisoning.
Q1: What are the most common catalysts used for reactions with 4-Bromo-7-fluoroindoline?
A1: As an aryl bromide, 4-Bromo-7-fluoroindoline is an excellent substrate for palladium-catalyzed cross-coupling reactions. The choice of catalyst depends on the specific transformation:
-
Suzuki-Miyaura Coupling (C-C bond formation): This reaction is widely used to couple 4-Bromo-7-fluoroindoline with various boronic acids or esters. Commonly employed catalyst systems include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) combined with phosphine ligands.[1] Modern, highly active pre-catalysts, such as Buchwald palladacycles, are also frequently used to improve efficiency and reliability.[2]
-
Buchwald-Hartwig Amination (C-N bond formation): For coupling with amines, specialized catalyst systems are required. These typically involve a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like XPhos, SPhos, or tBuXPhos.[1][3]
Q2: What are the typical symptoms of catalyst poisoning in my reaction?
A2: Catalyst poisoning manifests in several ways, often leading to failed or difficult-to-reproduce experiments. Key symptoms include:
-
Reduced Reaction Rate or Stalled Reaction: The most obvious sign is a significant decrease in the rate of conversion, or a reaction that stops completely before the starting material is consumed.[4]
-
Low Product Yield: Inconsistent or uncharacteristically low yields are a strong indicator of catalyst deactivation.[5]
-
Formation of Palladium Black: The appearance of a black precipitate (finely divided palladium metal) suggests that the Pd(0) active species has aggregated and fallen out of the catalytic cycle.[2]
-
Inconsistent Batch-to-Batch Results: If a reaction works one day but fails the next with a new batch of reagents, it points towards a contaminant in the new materials.[6]
-
Formation of Side Products: An increase in side reactions, such as the homocoupling of boronic acids in a Suzuki reaction, can occur when the primary catalytic pathway is inhibited.[2]
Q3: What are the most likely catalyst poisons I might encounter?
A3: Palladium catalysts are sensitive to a variety of substances that can act as poisons by binding to the metal center and blocking active sites.[7][8] The most common culprits are summarized in the table below.
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, thiophenes, elemental sulfur | Contamination in starting materials (from their synthesis), solvents, or reagents. | Strong, often irreversible coordination (chemisorption) to the palladium active site, blocking substrate access.[9][10] |
| Phosphorus Compounds | Phosphines (in excess), phosphites, phosphates | Reagents, ligands, or impurities from previous synthetic steps. | Can act as modifiers or, in some cases, strong inhibitors by occupying coordination sites.[11][12] |
| Halides | Excess iodide or bromide ions | Byproducts of the reaction (e.g., from aryl iodides), or additives. | Can form stable, less reactive palladium-halide complexes, slowing or inhibiting the catalytic cycle.[13] |
| Coordinating Species | Cyanides, nitriles, certain heterocycles | Reagents, solvents (e.g., acetonitrile), or impurities. | Compete with the desired substrates for coordination to the palladium center.[10][14] |
| Heavy Metals | Mercury, lead, zinc, arsenic | Contamination from glassware or upstream processes. | Permanent deactivation through alloy formation or strong adsorption.[12] |
| Oxidizing Agents | Oxygen (air) | Incomplete degassing of the reaction mixture. | Oxidizes the active Pd(0) species to inactive Pd(II) oxides.[5] |
Q4: How does catalyst poisoning happen on a molecular level?
A4: Catalyst poisoning occurs when a substance binds to the catalyst's active sites more strongly or irreversibly than the intended reactants.[15][16] This blocks the sites, preventing the catalyst from participating in the catalytic cycle. For palladium catalysts, the active species is typically a coordinatively unsaturated Pd(0) complex. Poisons, like sulfur compounds, have a high affinity for palladium and form very stable bonds, effectively removing the catalyst from the reaction.
Experimental Protocols
Here we provide detailed methodologies for key troubleshooting and prevention steps.
Protocol 1: Purification of 4-Bromo-7-fluoroindoline via Activated Carbon Treatment
This protocol is designed to remove non-polar impurities, particularly trace elemental sulfur and other sulfur-containing compounds, which are common catalyst poisons. [9] Materials:
-
4-Bromo-7-fluoroindoline (crude or suspected of contamination)
-
Activated carbon (decolorizing, high purity)
-
A suitable solvent in which the indoline is soluble (e.g., Dichloromethane, Ethyl Acetate, or Toluene)
-
Celite® or a pad of silica gel
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
Dissolution: In an appropriately sized flask, dissolve the 4-Bromo-7-fluoroindoline in a moderate amount of the chosen solvent (e.g., 10-20 mL of solvent per gram of substrate).
-
Carbon Addition: Add activated carbon to the solution (approximately 5-10% by weight relative to the indoline).
-
Stirring: Stir the resulting slurry vigorously at room temperature for 30-60 minutes. Gentle heating can be applied if solubility is an issue, but ensure the solvent does not boil.
-
Filtration: Prepare a filtration setup by placing a small plug of Celite® or a thin pad of silica gel (approx. 1-2 cm) in a sintered glass funnel or a Büchner funnel with filter paper. This prevents fine carbon particles from passing through.
-
Filter the Mixture: Filter the slurry through the prepared pad. Rinse the reaction flask and the carbon cake with a small amount of fresh solvent to ensure complete transfer and recovery of the product.
-
Concentration: Collect the clear, colorless filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the purified 4-Bromo-7-fluoroindoline.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvent before use in a catalytic reaction.
Protocol 2: Small-Scale Test Reaction to Diagnose a Suspected Poison
This control experiment helps determine if the aryl halide is the source of poisoning by comparing its reactivity to a known "clean" substrate under identical conditions. [17] Setup:
-
Prepare two identical small-scale reaction vials (e.g., 2 mL microwave vials or Schlenk tubes) equipped with stir bars.
-
Label them "Test Reaction" and "Control Reaction".
Procedure:
-
Reagent Preparation: Prepare a stock solution containing the solvent, base, boronic acid (or amine), catalyst, and ligand for both reactions. This ensures all common reagents are identical.
-
Vial Charging:
-
Test Reaction: To this vial, add a carefully weighed amount of your suspect 4-Bromo-7-fluoroindoline.
-
Control Reaction: To this vial, add an equimolar amount of a different, reliable aryl bromide known to work well in this reaction (e.g., 4-bromotoluene or 1-bromo-4-fluorobenzene).
-
-
Reaction Execution:
-
Add an equal volume of the prepared stock solution to each vial.
-
Seal both vials under an inert atmosphere (Argon or Nitrogen).
-
Place both vials in the same heating block or oil bath and run them side-by-side under the exact same conditions (temperature, time, stirring speed).
-
-
Analysis and Interpretation:
-
After the designated reaction time, quench both reactions and analyze the conversion of the aryl bromide in each by a suitable method (e.g., TLC, GC, or LC-MS).
-
If the Control Reaction works but the Test Reaction fails: This is strong evidence that your batch of 4-Bromo-7-fluoroindoline contains a catalyst poison. Proceed with purification as described in Protocol 1.
-
If both reactions fail: The problem likely lies with one of the other reagents (catalyst, base, solvent) or the reaction setup itself. Return to the troubleshooting workflow to investigate these factors.
-
References
-
Effect of a phosphorus modifier on the behavior of palladium catalysts in direct synthesis of hydrogen peroxide. ResearchGate.[Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.[Link]
-
Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research - ACS Publications.[Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Catalyst article.[Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).[Link]
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.[Link]
-
Palladium-catalyzed carbon-sulfur or carbon-phosphorus bond metathesis by reversible arylation. PubMed.[Link]
-
For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! ResOU.[Link]
-
Catalyst Poisoning Explained Simply. RevisionDojo.[Link]
-
Catalyst deactivation mechanisms and how to prevent them. Matthey.[Link]
-
For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! EurekAlert![Link]
-
Catalyst Poisoning. Sustainability Directory.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC.[Link]
-
How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka.[Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.[Link]
-
Encapsulation Methods for Control of Catalyst Deactivation: A Review. ResearchGate.[Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]
-
Catalyst Deactivation & Poisons Agents. Pollution Systems.[Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. ResearchGate.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.[Link]
-
Palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents. PubMed.[Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Detection of Catalyst Poisons. GAS Dortmund.[Link]
-
Purification. Unicat Catalyst Technologies, LLC.[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC.[Link]
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- 17. reddit.com [reddit.com]
Technical Support Center: Regioselective Functionalization of 7-Fluoroindoline
The following technical support guide is structured to address the specific challenges of 7-fluoroindoline functionalization. It prioritizes mechanistic understanding to allow for autonomous troubleshooting in the lab.
Current Status: Operational Topic: Improving Regioselectivity in Electrophilic Aromatic Substitution (EAS) Target Substrate: 7-Fluoroindoline (and N-protected derivatives)
The Core Challenge: Electronic Conflict & "The C6 Trap"
Before troubleshooting, you must visualize the electronic battlefield. 7-Fluoroindoline presents a unique conflict between the Nitrogen lone pair (Strong Activator) and the Fluorine atom (Weak Deactivator/Director).
-
Nitrogen (N1): Directs Para (C5) and Ortho (C7, C7 is blocked).
-
Fluorine (C7): Directs Ortho (C6) and Para (C4).
-
The Conflict: While Nitrogen is the dominant director, the Fluorine at C7 creates a secondary directing vector toward C6. Furthermore, if the reaction conditions are too acidic, the nitrogen becomes protonated (ammonium), flipping its directing effect to Meta (C6) , which synergizes with Fluorine to produce high levels of C6-impurities.
Visualizing the Directing Vectors
Figure 1: Mechanistic directing vectors. Green arrows indicate the desired C5 pathway driven by N-resonance. Red arrows indicate the C6 "trap" driven by Fluorine and N-protonation.
Diagnostic Matrix: Identify Your Issue
Locate your specific problem in the table below to find the corresponding solution module.
| Symptom | Probable Cause | Mechanism | Solution Module |
| Mixture of C5 and C6 isomers | Reaction medium too acidic | Protonated Nitrogen directs meta (to C6), reinforcing F-direction. | Module A |
| Low Conversion / Recovered SM | Fluorine deactivation | Inductive withdrawal by F (C7) raises the activation energy. | Module B |
| Formation of Indole (Oxidation) | Oxidative conditions | Free radical oxidation of the indoline C2-C3 bond. | Module C |
| Substitution on Nitrogen | Unprotected Nitrogen | N is the best nucleophile; electrophile attacks N instead of C5. | Module C |
Troubleshooting Modules & Protocols
Module A: Fixing C5 vs. C6 Selectivity (The Acid Problem)
The Rule: To maintain C5 selectivity, you must keep the Nitrogen atom capable of resonance donation. Avoid strong mineral acids (H₂SO₄, HCl) which protonate the nitrogen.
Protocol 1: High-Selectivity C5-Bromination
Instead of Br₂/Acid, use NBS in a polar aprotic solvent to maintain the N-lone pair availability.
-
Substrate: N-Acetyl-7-fluoroindoline (Protection is recommended to prevent N-bromination).
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).
-
Solvent: DMF or Acetonitrile (0.1 M).
-
Temperature: -10 °C to 0 °C.
-
Procedure:
-
Dissolve substrate in DMF.
-
Add NBS portion-wise over 30 minutes.
-
Critical: Do not add acid catalysts.[1]
-
-
Why this works: NBS provides a slow release of electrophilic bromine. The polar solvent stabilizes the transition state. Since the medium is neutral, N directs strongly to C5.
Protocol 2: C5-Nitration (The Acetyl Nitrate Method)
Direct nitration with HNO₃/H₂SO₄ often yields C6 by-products due to N-protonation. Use Acetyl Nitrate generated in situ.
-
Reagents: Fuming HNO₃ (1.1 equiv), Acetic Anhydride (solvent/reagent).
-
Temperature: -15 °C to 0 °C.
-
Procedure:
-
Dissolve N-acetyl-7-fluoroindoline in Acetic Anhydride.
-
Cool to -15 °C.
-
Add fuming HNO₃ dropwise (very exothermic).
-
Quench with ice water after 1 hour.
-
-
Why this works: The active electrophile is acetyl nitrate (
). The conditions are buffered (acetic acid is a weak acid), preventing complete N-protonation. The N-acetyl group directs C5 via resonance.
Module B: Overcoming Fluorine Deactivation
The C7-Fluorine inductively withdraws electron density, making the ring less nucleophilic than unsubstituted indoline.
-
Symptom: Reaction stalls at 50% conversion.
-
Solution:
-
Increase Electrophilicity: Switch from
to (Lewis Acid catalysis) only if using an N-acyl protecting group (which tolerates Lewis acids better). -
Concentration: Run the reaction at high concentration (1.0 M) to drive kinetics.
-
Solvent Switch: Use HFIP (Hexafluoroisopropanol) . HFIP is a strong H-bond donor that can activate electrophiles (like NBS) and stabilize the leaving group succinimide, significantly accelerating rates without adding strong Bronsted acids.
-
Module C: Protecting Group Strategy (N- vs C-Attack)
Free 7-fluoroindoline is prone to oxidation (to indole) and N-substitution.
Decision Tree for Protection:
Figure 2: Selecting the correct N-protecting group.
-
N-Acetyl (Ac): The Gold Standard. Moderate activation, excellent C5 direction, stable to nitration conditions.
-
N-TFA (Trifluoroacetyl): Strongly deactivating.[2] Warning: This makes the nitrogen electron-poor. In strongly acidic media, this can actually favor C6 substitution (See Source 1.17). Use only if you want to deactivate the ring or target C6.
Frequently Asked Questions (FAQs)
Q: I am seeing a ~10% impurity that is difficult to separate. Is it the C6 or C4 isomer? A: In 7-fluoroindoline, the C6 isomer is the most likely impurity due to the ortho-directing effect of the fluorine at C7. The C4 position is sterically crowded by the N-substituent and electronically less favored than C6 by the fluorine (though both are ortho/para to F). Check 1H-NMR: C6 substitution often leaves two protons (H4, H5) with ortho coupling (~8 Hz), whereas C5 substitution leaves H4 and H6 with meta coupling (~2 Hz) or weak para coupling.
Q: Can I use direct halogenation on the free amine (unprotected indoline)? A: Generally, no. Free indolines rapidly oxidize to indoles or polymerize ("tars") in the presence of halogens. Furthermore, the nitrogen is the best nucleophile and will react first to form N-halo species, which then rearrange unpredictably. Always use N-Acetyl or N-Boc protection.
Q: Why does my reaction turn black? A: This indicates oxidation of the indoline ring to an indole radical cation or polymerization. This is common with 7-fluoroindoline because the fluorine makes the ring electron-poor, requiring harsher conditions that trigger side reactions. Fix: Add an antioxidant scavenger (rare) or, more practically, ensure strict temperature control (keep < 0 °C) and exclude light during halogenation.
Q: How do I remove the N-Acetyl group after substitution? A: Standard hydrolysis: reflux in EtOH/HCl (6M) or NaOH (4M). Note: 7-fluoroindolines are stable, but if you nitrated the ring, the resulting nitro-indoline is electron-deficient and hydrolysis might be slower. Use NaOH/MeOH at reflux.
References
-
Regioselectivity of Indoline Olefination: Title: Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Source: National Institutes of Health (PMC). URL:[Link]
-
Nitration Regiocontrol (N-TFA effects): Title: Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester.[2] Source: National Institutes of Health (PMC). URL:[Link]
-
General Indoline Halogenation (C5 Selectivity): Title: Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides.[3] Source: RSC Advances.[3] URL:[Link]
-
Fluorine Substituent Effects: Title: Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Catalyst Removal in 4-Bromo-7-fluoroindoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Removing palladium from nitrogen-containing heterocycles is notoriously difficult, but by understanding the specific molecular causality of your target—4-Bromo-7-fluoroindoline—you can implement a self-validating purification system that guarantees regulatory compliance without sacrificing product yield.
The Causality of the Chelation Challenge
Before applying a scavenger, you must understand why 4-Bromo-7-fluoroindoline stubbornly retains palladium:
-
The Indoline Nitrogen (Strong σ-Donor): Unlike fully aromatic indoles, the indoline nitrogen is sp³-hybridized. This makes it a stronger Lewis base and a potent σ-donor, leading to tight coordinate covalent chelation of Pd(II) species that partition directly into your organic phase[1].
-
The 7-Fluoro Group (Electronic Modulation): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). While this slightly reduces the basicity of the adjacent nitrogen, it is insufficient to prevent Pd coordination. Instead, it increases the lipophilicity of the complex, making standard aqueous washings ineffective.
-
The 4-Bromo Group (Synthetic Sensitivity): The C-Br bond is highly susceptible to oxidative addition by residual Pd(0). If your workup conditions are too harsh or reductive, you risk unwanted protodebromination[2]. Scavenging must be performed under strictly controlled, mild conditions.
Mechanistic Workflow
To overcome these challenges, we utilize a synergistic approach: a competing ligand wash followed by solid-supported chemisorption.
Workflow for palladium removal from indoline derivatives using L-cysteine and silica scavengers.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in analytical checks ensure that each phase of the purification is successful before proceeding, preventing downstream failures.
Phase 1: Disruption of the Pd-Indoline Complex
-
Baseline Quantification: Dissolve the crude 4-Bromo-7-fluoroindoline in 2-MeTHF or EtOAc (10 volumes). Take a 100 µL aliquot, evaporate, and analyze via ICP-MS to establish baseline Pd levels.
-
L-Cysteine Chelation: Prepare a 0.5 M aqueous solution of L-cysteine. Add 0.5 to 1.0 molar equivalents (relative to the initial Pd catalyst loading) to the organic mixture. Causality: L-cysteine acts as a multidentate ligand (thiol, amine, carboxylate) that thermodynamically outcompetes the indoline nitrogen, pulling Pd(II) into the aqueous phase[3].
-
Thermal Incubation: Heat the biphasic mixture to 40 °C and stir vigorously for 2 hours. Validation Check: Observe a color shift in the organic phase from dark brown/orange to a lighter yellow.
-
Biphasic Filtration: Filter the entire biphasic mixture through a pad of Celite to remove agglomerated Pd(0) black. Separate the phases and discard the aqueous layer[4].
Phase 2: Trace Scavenging (Solid-Supported Chemisorption)
-
Scavenger Introduction: To the retained organic phase, add SiliaMetS Thiol (or an equivalent thiol-functionalized silica) at 5–10 weight equivalents relative to the remaining palladium[5].
-
Mild Incubation: Stir at 40 °C for 4–12 hours. Causality: The silica matrix does not swell and selectively binds soft metals via covalent interactions, leaving your highly functionalized indoline untouched[6].
-
Final Isolation: Filter the suspension through a fresh Celite pad, washing the cake with 2 volumes of solvent. Concentrate the filtrate.
-
Final Validation: Analyze the isolated solid via ICP-MS to confirm Pd levels are <10 ppm.
Quantitative Performance of Scavenging Strategies
The following table summarizes the expected outcomes of various purification strategies applied to halogenated indoline derivatives based on process development data[6],[3],[4]:
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Product Yield (%) | Mechanism of Action |
| Water/Brine Wash (Control) | ~2,000 | ~1,900 | 95% | Removes inorganic salts; fails to break chelation. |
| Activated Carbon (20 wt%) | ~2,000 | ~600 | 72% | Non-specific physisorption; causes high product loss. |
| L-Cysteine Wash Only | ~2,000 | ~150 | 92% | Chemical chelation and aqueous extraction. |
| SiliaMetS Thiol Only | ~2,000 | ~70 | 90% | Covalent binding to a solid silica support. |
| L-Cys Wash + SiliaMetS Thiol | ~2,000 | < 10 | 88% | Synergistic liquid/solid extraction. |
Troubleshooting Guide
Q: Why does my 4-Bromo-7-fluoroindoline product retain >500 ppm Pd even after a standard aqueous workup? A: The sp³-hybridized indoline nitrogen acts as a potent ligand, forming stable coordinate covalent bonds with Pd(II) species[1]. Standard aqueous washes (like brine or water) cannot break this bond. You must introduce a competing ligand, such as L-cysteine, which forms a thermodynamically more stable, water-soluble complex with palladium[3].
Q: I used activated carbon, but my product yield dropped by nearly 30%. How can I prevent this? A: Activated carbon relies on non-specific physisorption. The planar indoline core is highly susceptible to π-π stacking on the carbon surface, leading to significant product loss[1]. Switch to a chemisorption method, such as thiol-functionalized silica (e.g., SiliaMetS Thiol), which selectively binds soft metals like Pd without trapping your organic product[6].
Q: After L-cysteine washing, a thick black precipitate formed at the biphasic interface. What is it, and how do I handle it? A: This precipitate is likely agglomerated Pd(0) (palladium black) or insoluble Pd-cysteine polymeric complexes[4]. Do not attempt to separate the phases immediately. Instead, filter the entire biphasic mixture through a pad of Celite to remove the solids. This prevents emulsion formation and ensures a clean phase split[4].
Q: My 4-Bromo-7-fluoroindoline underwent protodebromination during the silica scavenging step at 60 °C. Why? A: The 4-bromo position is highly reactive. If residual Pd(0) is present alongside a hydrogen source (e.g., from solvents or basic additives), elevated temperatures can catalyze the reductive cleavage of the C-Br bond. To prevent this, keep scavenging temperatures strictly below 50 °C and avoid reductive environments[2].
Frequently Asked Questions (FAQs)
Q: What is the strict regulatory limit for residual palladium in APIs? A: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration. For most standard dosing regimens, this translates to a strict concentration limit of 10 ppm in the final Active Pharmaceutical Ingredient (API)[1].
Q: Can I use D-cysteine or DL-cysteine instead of L-cysteine for the wash? A: Yes. The stereochemistry of cysteine does not significantly impact its thermodynamic affinity for palladium. Both enantiomers are equally effective at scavenging. However, L-cysteine is generally preferred due to its significantly lower cost and wider commercial availability[7].
Q: How do I visually distinguish between Pd(0) and Pd(II) in my reaction mixture? A: Pd(0) typically agglomerates into black, insoluble particulate matter (often called "palladium black"), whereas Pd(II) complexes usually present as yellow, orange, or brown soluble species in the organic phase. Scavenger selection should be tailored to this: thiols are exceptional for soluble Pd(II), while physical filtration or amine/thiourea scavengers are better suited for Pd(0)[1].
References
-
Title: Process Development Whitepaper: Metal Scavenging | Source: CatSci | URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Source: Organic Process Research & Development (ACS Publications) | URL: [Link]
-
Title: Palladium scavenging: From 1% to within ICH limits | Source: Onyx Scientific | URL: [Link]
- Title: Methods for the removal of heavy metals (US20060091067A1)
-
Title: Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis | Source: ChemRxiv | URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. catsci.com [catsci.com]
- 7. US20060091067A1 - Methods for the removal of heavy metals - Google Patents [patents.google.com]
Technical Support Center: Temperature Control for Lithiation of 4-Bromo-7-fluoroindoline
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized indoline scaffolds. Here, we provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) concerning the critical temperature control required for the successful lithiation of 4-Bromo-7-fluoroindoline.
The lithiation of halogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. However, the high reactivity of organolithium reagents necessitates stringent control over reaction parameters, with temperature being the most critical factor for ensuring high yields and minimizing side reactions. This is particularly true for substrates like 4-Bromo-7-fluoroindoline, where the interplay of two different halogens and the indoline core presents unique challenges.
Frequently Asked Questions (FAQs)
Q1: Why is cryogenic temperature, typically -78 °C, essential for the lithiation of 4-Bromo-7-fluoroindoline?
A1: Maintaining a temperature of -78 °C (the sublimation point of dry ice) is crucial for several reasons rooted in reaction kinetics and the stability of the intermediates involved[1][2]:
-
Selectivity of Lithium-Halogen Exchange: The desired reaction is a lithium-halogen exchange at the C4-Brombine bond. This reaction is significantly faster than the deprotonation of other sites on the molecule at low temperatures[1]. At higher temperatures, the highly basic n-butyllithium (n-BuLi) could begin to act as a base, potentially deprotonating the indoline N-H (if unprotected) or other less acidic C-H bonds, leading to a mixture of products.
-
Stability of the Lithiated Intermediate: The generated 4-lithio-7-fluoroindoline is a highly reactive organometallic species. At temperatures above -78 °C, it can become unstable and undergo decomposition or side reactions[3][4].
-
Prevention of Benzyne Formation: This is a critical side reaction for this specific substrate. If the temperature rises, the lithiated intermediate can eliminate lithium fluoride (LiF) to form a highly reactive and unstable indolyne (a benzyne analog) intermediate[3][5]. This indolyne can then react non-selectively with other species in the reaction mixture, leading to complex product mixtures and significantly lower yields of the desired product[5].
-
Minimizing Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF), commonly used for these reactions, can be deprotonated by n-BuLi at temperatures above -20 °C[6]. Conducting the reaction at -78 °C ensures the solvent remains inert.
Q2: What is the purpose of an N-H protecting group (like Boc) on the indoline nitrogen?
A2: The indoline N-H proton is acidic and will be readily deprotonated by organolithium reagents. Protecting the nitrogen, typically with a tert-butoxycarbonyl (Boc) group, is essential for two main reasons[1]:
-
Stoichiometry Control: It prevents the consumption of an extra equivalent of the expensive and pyrophoric organolithium reagent.
-
Directing Group Effects & Solubility: The protecting group can influence the reactivity and solubility of the substrate and its lithiated intermediate. The Boc group, for instance, can help direct lithiation and often improves the solubility of the substrate in ethereal solvents at low temperatures[7].
Q3: Can I use other organolithium reagents besides n-BuLi?
A3: While n-BuLi is common, other reagents like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can also be used. t-BuLi is a stronger base and can sometimes achieve lithium-halogen exchange at even lower temperatures or with sterically hindered substrates. However, its increased reactivity also elevates the risk of side reactions if not handled with extreme care[2]. For most applications involving bromo-aromatics, n-BuLi provides a good balance of reactivity and handling[1][6].
Q4: How can I confirm that the lithium-halogen exchange is complete before adding my electrophile?
A4: This is a crucial self-validating step in the protocol. Before adding your primary electrophile, you can take a small aliquot of the reaction mixture and quench it with a deuterated electrophile, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃). Analysis of this quenched sample by ¹H NMR or LC-MS will confirm the presence of the deuterated product, indicating that the lithiation was successful. This "deuterium quench" test is an excellent way to validate your setup and reagents before committing the bulk of your material[8].
Troubleshooting Guide
This section addresses common problems encountered during the lithiation of 4-Bromo-7-fluoroindoline.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Yield of Desired Product | 1. Inactive Organolithium Reagent: n-BuLi degrades over time, especially with improper storage. | 1. Titrate your n-BuLi: Before use, always titrate the n-BuLi solution to determine its exact molarity. This is the most common source of failure. Do not rely on the concentration stated on the bottle, especially if it is old. |
| 2. Incomplete Reaction: Insufficient reaction time or poor mixing. | 2. Extend Reaction Time/Improve Stirring: Ensure vigorous stirring to maintain a homogeneous solution at low temperatures. Allow the lithiation to proceed for at least 30-60 minutes at -78 °C[1]. | |
| 3. Presence of Protic Impurities: Water or other protic species (e.g., alcohols) in the solvent or on the glassware will quench the n-BuLi. | 3. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen)[9]. Use freshly distilled, anhydrous solvents. | |
| Multiple Unidentified Products in Final Mixture | 1. Benzyne Formation: The reaction temperature rose above the critical -78 °C threshold. | 1. Strict Temperature Control: Monitor the internal reaction temperature. Ensure the reaction flask is well-submerged in a properly prepared dry ice/acetone bath. Add n-BuLi slowly and dropwise to control the exotherm[4][9]. |
| 2. Reaction with n-Butyl Bromide: The n-butyl bromide byproduct can react with the lithiated indoline, especially if the temperature is too high[6]. | 2. Maintain Low Temperature: This side reaction is minimized by keeping the temperature at -78 °C, where the rate of this competing reaction is negligible[10]. | |
| 3. Premature Quenching: The electrophile was added before the lithium-halogen exchange was complete. | 3. Perform a Deuterium Quench Test: As described in the FAQs, validate the completion of the lithiation on a small scale before adding the electrophile to the main reaction. | |
| Recovery of Starting Material | 1. Insufficient n-BuLi: Underestimation of reagent equivalents or inaccurate titration. | 1. Use a Slight Excess: Typically, 1.1 to 1.2 equivalents of accurately titrated n-BuLi are recommended to ensure complete conversion[1]. |
| 2. Poor Solubility: The substrate may not be fully dissolved at -78 °C. | 2. Choose Appropriate Solvent/Concentration: Ensure the substrate is fully dissolved in THF before cooling. If solubility is an issue, consider a co-solvent system, but be aware this can affect reactivity. |
Visualizing the Process
Experimental Workflow
The following diagram outlines the critical steps and decision points in the lithiation protocol.
Caption: A decision tree for troubleshooting lithiation reactions.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for experienced synthetic chemists. Organolithium reagents are pyrophoric and react violently with water and air. All operations must be conducted under a dry, inert atmosphere using appropriate personal protective equipment (PPE) and engineering controls (fume hood, Schlenk line, or glovebox).[11][12]
Objective: To perform a lithium-halogen exchange on N-Boc-4-bromo-7-fluoroindoline and quench with a generic electrophile (e.g., N,N-Dimethylformamide, DMF).
Materials:
-
N-Boc-4-bromo-7-fluoroindoline (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv, freshly titrated)
-
Electrophile (e.g., DMF, 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice and acetone for cooling bath
Procedure:
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
In the flask, dissolve N-Boc-4-bromo-7-fluoroindoline (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution).
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the flask is immersed and the internal temperature is stable.[1]
-
Slowly add the titrated n-BuLi solution (1.1 equiv) dropwise via syringe over 15-20 minutes. Crucially, ensure the internal temperature does not rise above -70 °C during the addition.
-
After the addition is complete, stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the electrophile (e.g., DMF, 1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour.
-
After 1 hour, remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 2 hours.
-
-
Workup and Purification:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-7-fluoroindoline derivative.
-
References
-
Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. [Link]
-
Shashidher, B., et al. (2011). The Benzyne Story. Pharmaceutical and Analytical Acta, 2(7). [Link]
-
Coldham, I., et al. (2010). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. Available at: [Link]
-
Bailey, W. F., & Longstaff, S. C. (2005). Optimization of Organolithium Reactions. UConn Organic Chemistry. Available at: [Link]
-
Armstrong, D. R., et al. (2017). LiTMP Trans-Metal-Trapping of Fluorinated Aromatic Molecules: A Comparative Study of Aluminum and Gallium Carbanion Traps. Angewandte Chemie International Edition, 56(39), 11848-11851. [Link]
-
Reddit discussion on lithium-halogen exchange side reactions. (2023). r/OrganicChemistry. Available at: [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Available at: [Link]
-
Wikipedia contributors. (n.d.). n-Butyllithium. Wikipedia. Retrieved from [Link]
-
American Chemical Society. (2024). Lithiation Reaction Safety Summary. ACS.org. Available at: [Link]
-
Battace, A., et al. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ARKIVOC, 2004(i), 88-100. [Link]
-
Amar Equipment. (n.d.). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Retrieved from [Link]
-
Garlyauskayte, R. Y., et al. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3‐dihydro‐1H‐perimidine. Chemistry – A European Journal, e202301439. [Link]
-
Siegel, D. (n.d.). Lithium Halogen Exchange. University of Wisconsin-Madison. Available at: [Link]
-
Garg, N. K., & Sarpong, R. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Accounts of Chemical Research, 43(11), 1435-1445. [Link]
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
Sun, X., & Collum, D. B. (2009). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 131(41), 14997-15007. [Link]
-
Vapourtec Ltd. (n.d.). Lithiation. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Available at: [Link]
-
Familoni, O. B., Maillet, M., & Snieckus, V. (n.d.). Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. University of Waterloo. Available at: [Link]
-
Devasagayaraj, A. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. Available at: [Link]
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Beier, P., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Angewandte Chemie International Edition, 50(44), 10423-10426. [Link]
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Aggarwal, V. K., & O'Brien, J. M. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol. Available at: [Link]
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Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA, Cork Open Research Archive. Available at: [Link]
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Bailey, W. F., & Daskapan, T. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2848-2851. [Link]
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ScienceMadness Discussion Board. (2019). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). n-Butyllithium catalyzed hydroboration of imines and alkynes. Retrieved from [Link]
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Kawase, M., et al. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8), 2204-2211. [Link]
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ChemRxiv. (n.d.). Convergent Synthesis of Functionalized Indolines from Alkyl Aryl Tertiary Amines and Diazoesters via Visible Light-Driven [4+1]-Annulation Approach. Retrieved from [Link]
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Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026). Semantic Scholar. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Bromo-7-fluoroindoline
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 4-Bromo-7-fluoroindoline, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity assessment is of paramount importance. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Bromo-7-fluoroindoline. Furthermore, it offers a comparative analysis with alternative techniques, providing a comprehensive framework for analytical strategy selection.
The development of analytical methods for intermediates is a strategic decision that directly impacts cost, scalability, and regulatory success.[1] A common pitfall is the direct application of methods developed for the final API, which may not be suitable for the unique impurity profile of an intermediate.[1] Therefore, a bespoke method, grounded in the physicochemical properties of the analyte and potential impurities, is essential.
Foundational Strategy: Understanding the Analyte
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. While extensive experimental data for 4-Bromo-7-fluoroindoline is not publicly available, we can infer key characteristics from structurally similar compounds.
-
Structure: 4-Bromo-7-fluoroindoline is a halogenated heterocyclic compound. The presence of bromine and fluorine atoms, along with the indoline scaffold, will influence its polarity, UV absorbance, and potential for degradation.
-
Polarity: Based on related structures like 4-bromo-7-fluoroindole (predicted XlogP 2.8)[2] and 4-bromo-7-methyl-1H-indole-2,3-dione (LogKow 1.79)[3], 4-Bromo-7-fluoroindoline is expected to be a moderately polar compound. This makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).
-
UV Absorbance: Indole and its derivatives are known to be UV-active.[4] The electronic absorption spectra of indole derivatives show strong absorbance in the UV region, typically with maxima around 270-290 nm.[5] For initial method development, a photodiode array (PDA) detector is invaluable for determining the optimal detection wavelength and assessing peak purity. A starting wavelength of 280 nm is a reasonable choice.[6]
HPLC Method Development: A Step-by-Step Approach
The goal is to develop a stability-indicating method capable of separating the main peak from potential process-related impurities and degradation products. High-performance liquid chromatography (HPLC) is often considered the gold standard for this purpose due to its precision and versatility.[7]
Workflow for HPLC Method Development
Caption: A typical workflow for HPLC method development.
Experimental Protocol: Initial Screening
-
Column Selection: A C18 column is the workhorse of RP-HPLC and a good starting point for moderately polar compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is suitable for initial screening.
-
Mobile Phase Selection: A simple mobile phase consisting of acetonitrile (ACN) and water is a good starting point. A gradient elution is often preferred in purity analysis to ensure the elution of both polar and non-polar impurities.
-
Detector: A PDA detector set to scan from 200-400 nm will be used to determine the optimal wavelength for detection.
Table 1: Hypothetical Initial Screening Conditions and Results
| Parameter | Condition 1 | Condition 2 | Rationale |
| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x150 mm, 5 µm | Standard starting point for RP-HPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic/basic compounds. |
| Mobile Phase B | Acetonitrile | Methanol | Comparing two common organic modifiers. |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | Broad gradient to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | 30 °C | Controlled temperature ensures reproducibility. |
| Detection | PDA (200-400 nm) | PDA (200-400 nm) | To determine optimal wavelength and assess peak purity. |
| Hypothetical Result | Good peak shape for the main analyte, but a closely eluting impurity is observed. | Broader peaks compared to ACN, but better separation of the critical pair. | Acetonitrile generally provides sharper peaks, but methanol can offer different selectivity. |
Based on these hypothetical results, a mobile phase containing acetonitrile appears more promising due to better peak efficiency. The next step is to optimize the gradient to improve the resolution of the critical pair.
Experimental Protocol: Method Optimization
The focus of optimization is to achieve a resolution of >1.5 for all adjacent peaks.
-
Gradient Optimization: The gradient will be shallowed around the elution time of the main peak and the critical impurity to improve separation.
-
pH Adjustment: If peak tailing is observed, adjusting the pH of the aqueous mobile phase can improve peak shape. For an indoline structure, a slightly acidic mobile phase is generally suitable.
Table 2: Hypothetical Optimized HPLC Method and System Suitability
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B (0-5 min), 40-70% B (5-15 min), 70-95% B (15-20 min) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 282 nm |
| Injection Volume | 10 µL |
| System Suitability Criteria | |
| Tailing Factor (Main Peak) | ≤ 1.5 |
| Theoretical Plates (Main Peak) | ≥ 2000 |
| Resolution (Critical Pair) | ≥ 2.0 |
Method Validation
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[9][10][11]
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis.[7]
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[12][13]
-
Applicability to 4-Bromo-7-fluoroindoline: The viability of GC depends on the volatility and thermal stability of 4-Bromo-7-fluoroindoline. Given its molecular weight (around 214 g/mol )[2] and the presence of a polar N-H group, derivatization might be necessary to improve volatility and prevent on-column degradation.
-
Advantages: High separation efficiency, fast analysis times for simple mixtures, and sensitive detectors like Flame Ionization Detector (FID).[12] It is particularly well-suited for analyzing residual solvents.[12]
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds.[13][14] Requires higher temperatures for analysis.[14]
Capillary Electrophoresis (CE)
CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field.
-
Applicability to 4-Bromo-7-fluoroindoline: As an ionizable compound, 4-Bromo-7-fluoroindoline is a good candidate for CE analysis.
-
Advantages: High separation efficiency, short analysis times, and low solvent consumption.[15] It is orthogonal to HPLC, providing a different selectivity profile which can be useful for cross-validation.[15]
-
Disadvantages: Lower sensitivity with UV detection compared to HPLC, and less robust for routine use in some QC environments.[15] It also cannot be scaled up for preparative purposes.[15]
Decision Matrix for Analytical Method Selection
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The Rationale: Why Mass Spectrometry of Halogenated Indolines Matters
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromo-7-fluoroindoline: A Comparative Analysis
This guide provides a detailed predictive analysis of the mass spectrometry fragmentation patterns of 4-bromo-7-fluoroindoline, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely available, this document leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to build a robust predictive framework.
The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and quantify 4-bromo-7-fluoroindoline in complex analytical workflows. We will explore its behavior under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques, providing a comparative look at the structural information each method can yield.
Indoline scaffolds are privileged structures in pharmacology, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the mass spectrometric fate of these molecules is paramount for:
-
Structural Confirmation: Unambiguously verifying the identity of synthesized compounds.
-
Metabolite Identification: Tracking biotransformations in drug metabolism studies.
-
Purity Analysis: Detecting and identifying trace-level impurities in drug substances.
This guide focuses on two primary ionization techniques, chosen for their distinct yet complementary insights. Electron Ionization (EI), a "hard" technique, provides a reproducible fragmentation "fingerprint" ideal for library matching and detailed structural elucidation.[1] In contrast, Electrospray Ionization (ESI), a "soft" technique, excels at analyzing polar and thermally labile molecules, typically yielding an intact molecular ion which can be selectively fragmented in a tandem mass spectrometer (MS/MS) for targeted structural analysis.[2][3]
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and subsequent, often extensive, fragmentation.[1][4] This provides a wealth of structural data.
For 4-bromo-7-fluoroindoline (C₈H₇BrFN), the molecular weight is approximately 216.05 g/mol . A key feature in its EI mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5] This results in two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da (M⁺• and [M+2]⁺•), a definitive indicator for the presence of a single bromine atom.
The primary fragmentation pathways are predicted to be driven by the stability of the indoline ring and the presence of the halogen substituents.
Key Predicted EI Fragmentation Pathways:
-
Halogen Loss: The most favorable initial fragmentations often involve the cleavage of the carbon-halogen bonds.
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is highly probable, leading to the formation of a stable fluoroindoline cation. This is a common pathway for bromo-aromatic compounds.[6]
-
Loss of Fluorine Radical (•F): While possible, the C-F bond is significantly stronger than the C-Br bond, making this a less favored pathway.
-
-
Ring Fragmentation: The indoline ring itself will undergo characteristic fragmentation.
-
Sequential Losses: Fragments will often undergo further decomposition, such as the loss of a hydrogen radical (•H) followed by the expulsion of HCN.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 4-Bromo-7-fluoroindoline
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Structure / Identity | Notes |
| 215 | 217 | [C₈H₇BrFN]⁺• | Molecular Ion (M⁺•) |
| 136 | 136 | [M - Br]⁺ | Loss of a bromine radical |
| 196 | 198 | [M - F]⁺ | Loss of a fluorine radical (less probable) |
| 188 | 190 | [M - HCN]⁺• | Loss of neutral hydrogen cyanide from the molecular ion |
| 109 | 109 | [M - Br - HCN]⁺ | Sequential loss of Br and HCN |
Visualization of Predicted EI Fragmentation
Caption: Predicted EI fragmentation cascade of 4-bromo-7-fluoroindoline.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization method that generates ions from solution, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻. For 4-bromo-7-fluoroindoline, analysis in positive ion mode would yield a prominent protonated molecule at m/z 216/218. This ion can then be isolated and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer to induce fragmentation.
Unlike the radical-driven pathways of EI, fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable neutral molecules.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Neutral Halogen Acids: The most anticipated fragmentation pathways involve the elimination of hydrogen bromide (HBr) or hydrogen fluoride (HF).
-
Ring Opening and Cleavage: The protonated indoline ring may undergo ring-opening followed by cleavage, though this is generally less common than the loss of small neutral molecules.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [4-Bromo-7-fluoroindoline+H]⁺
| Precursor Ion m/z | Product Ion m/z | Neutral Loss | Proposed Identity of Loss |
| 216 / 218 | 136 | 80 / 82 | HBr |
| 216 / 218 | 196 | 20 | HF |
Visualization of Predicted ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated 4-bromo-7-fluoroindoline.
Comparison with Alternative Analytical Approaches
While EI and ESI are workhorse techniques, a comprehensive analysis would be supported by other methods.
| Technique | Application for 4-Bromo-7-fluoroindoline | Advantages | Limitations |
| High-Resolution MS (HRMS) | Determination of exact mass and elemental formula. | Provides unambiguous confirmation of the elemental composition of the molecular ion and its fragments.[10][11] | Higher cost and complexity. |
| Gas Chromatography-MS (GC-MS) | Ideal for volatile and thermally stable compounds. | Excellent separation efficiency and coupling with EI provides robust, library-searchable spectra. | Requires the analyte to be volatile and thermally stable. |
| Liquid Chromatography-MS (LC-MS) | Suitable for a wider range of compounds, including less volatile ones. | Versatile for many compound classes; ESI source allows for analysis of polar and non-volatile molecules. | Matrix effects can be more pronounced than in GC-MS. |
| Inductively Coupled Plasma-MS (ICP-MS) | Ultra-sensitive elemental analysis for F and Br. | Can provide extremely low detection limits for fluorine and bromine, useful for total halogen quantification.[12] | Destructive technique that provides no molecular structure information. |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following protocols are recommended for acquiring mass spectra of 4-bromo-7-fluoroindoline.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Objective: To obtain a reproducible fragmentation pattern for structural confirmation and library creation.
-
Methodology:
-
Sample Preparation: Dissolve 1 mg of 4-bromo-7-fluoroindoline in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC System: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. Set the injector temperature to 250°C.
-
Oven Program: Hold at 70°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This temperature program ensures good separation from solvent and potential impurities without causing thermal degradation.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV. Rationale: 70 eV is the standard energy used to generate reproducible spectra that are comparable to commercial libraries.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Objective: To determine the mass of the protonated molecule and characterize its fragmentation via CID.
-
Methodology:
-
Sample Preparation: Dissolve 0.1 mg of 4-bromo-7-fluoroindoline in 1 mL of methanol/water (50:50 v/v).
-
LC System: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Rationale: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions.
-
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325°C
-
Nebulizer Pressure: 40 psi
-
-
MS/MS Analysis:
-
Perform a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion (expected at m/z 216/218).
-
Perform a product ion scan on the precursor ion using a range of collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern. Rationale: Varying the collision energy helps to map the complete fragmentation pathway, from low-energy to high-energy dissociations.
-
-
Conclusion
This guide presents a predictive framework for the mass spectrometric fragmentation of 4-bromo-7-fluoroindoline under both EI and ESI conditions. The hallmark of its EI spectrum is the characteristic Br isotopic pattern and fragmentation via loss of •Br and HCN. Conversely, its ESI-MS/MS spectrum is expected to be dominated by the loss of neutral HBr and HF from the protonated molecule. By employing the detailed protocols and understanding the comparative fragmentation patterns outlined here, researchers can confidently identify and characterize this important halogenated indoline in their analytical studies, advancing its application in science and industry.
References
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][7][8]
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Goti, G., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link][10]
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Wang, W., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2909. [Link]
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PubChem. (n.d.). 4-bromo-7-fluoro-2-methyl-1h-indole. National Center for Biotechnology Information. [Link]
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Sato, T., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Photochem, 1(3), 448-461. [Link][11]
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Eichmann, T., et al. (2014). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. Rapid Communications in Mass Spectrometry, 28(11), 1245-1252. [Link][2]
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KnowBee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link][6]
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PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1h-isoindole. National Center for Biotechnology Information. [Link][13]
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Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link][9]
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Nexcelom Bioscience. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link][1]
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Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link][3]
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Mabatho, P. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1297. [Link][12]
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Comparative Guide: Biological Activity of 4-Bromo-7-fluoroindoline vs. Non-Fluorinated Analogs
Executive Summary
4-Bromo-7-fluoroindoline (and its oxidized derivative, 4-bromo-7-fluoroisatin) represents a specialized scaffold in medicinal chemistry, primarily utilized to synthesize advanced Immunomodulatory Drugs (IMiDs) , PROTACs , and Kinase Inhibitors .
While the non-fluorinated analog (4-bromoindoline ) serves as a standard building block for establishing baseline biological activity, the introduction of the 7-fluoro substituent fundamentally alters the molecule's physicochemical and pharmacological profile.
Key Verdict:
-
Metabolic Stability: The 7-fluoro group effectively blocks CYP450-mediated oxidation at the electron-rich 7-position, significantly extending the half-life of derived compounds compared to non-fluorinated analogs.
-
Target Selectivity (The "Switch" Effect): The biological impact is highly context-dependent. In Influenza PB2 inhibitors , the 7-fluoro substitution enhances potency and stability. However, in Cereblon (CRBN) ligands (like lenalidomide derivatives), 7-substitution can abolish neosubstrate degradation, acting as a negative control or "silent" binder compared to the highly active 6-fluoro analogs.
-
Synthetic Utility: The 4-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach linkers for PROTACs or heterocycles for kinase inhibition.
Physicochemical Profile: Fluorine vs. Hydrogen[1]
The substitution of Hydrogen (H) with Fluorine (F) at the C7 position induces drastic changes in the electronic and steric environment of the indoline core.
| Feature | Non-Fluorinated (4-Bromoindoline) | Fluorinated (4-Bromo-7-fluoroindoline) | Impact on Biological Activity |
| Van der Waals Radius | 1.20 Å (Hydrogen) | 1.47 Å (Fluorine) | Steric Occlusion: Small enough to fit most pockets but large enough to block metabolic access. |
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Metabolic Blockade: The C-F bond is virtually inert to enzymatic cleavage, preventing hydroxylation at the 7-position. |
| Lipophilicity (LogP) | Baseline | Increased (+0.2 to +0.5) | Membrane Permeability: Enhanced cellular uptake and blood-brain barrier (BBB) penetration. |
| Electronic Effect | Electron-donating (via induction) | Strong Electron-withdrawing | pKa Modulation: Increases the acidity of the N-H proton, potentially strengthening H-bonds with target residues (e.g., in the CRBN tri-tryptophan pocket). |
Detailed Biological Activity & Case Studies
Case Study A: Immunomodulatory Drugs (IMiDs) & Cereblon Targeting
In the development of next-generation IMiDs (analogs of Thalidomide/Lenalidomide), the indoline/isoindolinone scaffold is critical. The 4-position binds the glutarimide ring (or linker), while the benzene ring interacts with the Cereblon (CRBN) surface.
-
Non-Fluorinated Analogs: Standard lenalidomide/pomalidomide analogs show broad neosubstrate degradation (IKZF1, IKZF3, CK1α).
-
6-Fluoro Analogs: Show enhanced degradation potency and anti-proliferative effects in Multiple Myeloma cell lines.[1]
-
7-Fluoro Analogs (Derived from 4-Bromo-7-fluoroindoline):
-
Activity: Surprisingly Low/Inactive for neosubstrate degradation.
-
Mechanism: Structural studies suggest that substituents at the 7-position (corresponding to the C7 of the phthalimide core) induce a steric clash or unfavorable electronic repulsion within the CRBN binding cleft, preventing the recruitment of neosubstrates like IKZF1.
-
Application: These are valuable as negative controls to validate binding specificity or as "silent binders" that occupy the E3 ligase without triggering degradation.
-
Case Study B: Influenza PB2 Inhibitors
In the search for inhibitors of the influenza virus polymerase basic protein 2 (PB2), the 7-fluoroindoline scaffold acts as a bioisostere for 7-azaindole.
-
Comparison:
-
7-H (Non-fluorinated): Susceptible to rapid metabolism via aldehyde oxidase and CYP450.
-
7-F (Fluorinated): The 5,7-difluoroindole derivative (11a) demonstrated superior metabolic stability and retained high potency against the virus.
-
Outcome: The 7-fluoro group was essential for achieving a favorable oral pharmacokinetic profile in vivo (mice/dogs), proving that in this pocket, the fluorine atom is well-tolerated and beneficial.
-
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the divergent pathways of biological activity based on the 7-position substitution.
Caption: SAR divergence of 4-bromoindoline derivatives. Note the context-dependent efficacy of the 7-fluoro substitution.
Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-IMiD Derivatives
This protocol describes the conversion of 4-bromo-7-fluoroindoline to a lenalidomide-like analog.
-
Oxidation to Isatin:
-
Dissolve 4-bromo-7-fluoroindoline (1.0 eq) in DMSO/H₂O.
-
Add IBX (2.0 eq) and stir at 80°C for 4 hours.
-
Checkpoint: Monitor by TLC for the appearance of the orange isatin solid.
-
Yield: Expect ~85% conversion to 4-bromo-7-fluoro-1H-indole-2,3-dione .
-
-
Formation of Phthalimide Core:
-
React the isatin intermediate with H₂O₂/NaOH to ring-open to the anthranilic acid derivative.
-
Cyclize with 3-aminopiperidine-2,6-dione (glutethimide analog) using CDI (Carbonyldiimidazole) in DMF at reflux.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Cross-Coupling (The "4-Bromo" Handle):
-
Reagents: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq).
-
Solvent: Dioxane/Water (4:1), degassed.
-
Conditions: 90°C, 12 hours under Argon.
-
Workup: Filter through Celite, extract with EtOAc.
-
Protocol B: Cereblon (CRBN) Competitive Binding Assay (TR-FRET)
To quantify the affinity of the fluorinated analog vs. the non-fluorinated control.
-
Reagents:
-
Protein: His-tagged CRBN-DDB1 complex.
-
Tracer: Cy5-labeled Thalidomide congener.
-
Detection: Europium-anti-His antibody.
-
-
Procedure:
-
Prepare a serial dilution of the test compound (4-bromo-7-fluoro derivative) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.1% Pluronic F-127).
-
Incubate Protein (5 nM) + Tracer (10 nM) + Compound for 60 mins at RT.
-
Add Europium antibody (2 nM) and incubate for 30 mins.
-
-
Readout:
-
Measure TR-FRET signal (Excitation 337 nm, Emission 665 nm / 620 nm).
-
Calculation: Plot Ratio (665/620) vs. Log[Compound]. Calculate IC50.
-
Self-Validation: The 7-fluoro analog should show comparable binding affinity (Ki) to the non-fluorinated analog, even if degradation activity is lost, proving the defect is in ternary complex formation, not binary binding.
-
References
-
Naito, M., et al. (2023). "Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation." Nature Communications. Link
-
Benchchem. (2024). "The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery." Link
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link
-
Clark, T., et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry. Link
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Navigating the Void: A Comparative Guide to the Crystallography of 4-Bromo-7-fluoroindoline Complexes
Introduction: The Structural Significance of a Privileged Scaffold
The 4-bromo-7-fluoroindoline scaffold is a key building block in modern medicinal chemistry. Its unique substitution pattern—an electron-withdrawing fluorine and a bulky, halogen-bond-donating bromine—offers chemists a powerful tool to modulate the physicochemical properties of drug candidates, influencing everything from metabolic stability to target affinity. Understanding the precise three-dimensional arrangement of these molecules when bound to a target or packed in a solid-state lattice is paramount for rational drug design. X-ray crystallography provides this definitive structural information, revealing the intricate network of intermolecular interactions that govern molecular recognition and crystal packing.
However, a comprehensive survey of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) reveals a conspicuous absence of publicly available crystal structures for complexes featuring the 4-bromo-7-fluoroindoline moiety. This guide is designed to fill that void. For researchers, scientists, and drug development professionals, we present a dual-purpose manual: first, a detailed, field-proven protocol for obtaining high-quality single crystals and solving their structures; and second, a comparative analysis of the expected crystallographic features of this scaffold, grounded in the established principles of physical organic chemistry and crystal engineering.
PART 1: The Experimental Workflow—From Powder to Structure
The journey from a purified compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles. Each step is a self-validating system, with the success of the final structure refinement depending on the quality of the preceding stages.
Section 1.1: Synthesis, Purification, and Pre-Crystallization Characterization
The prerequisite for any successful crystallization experiment is exceptionally pure material. The target 4-bromo-7-fluoroindoline complex should be synthesized and purified to >99% purity, as confirmed by NMR, LC-MS, and elemental analysis. Impurities, even at low levels, can act as "crystal poisons," inhibiting nucleation or disrupting lattice formation. Before embarking on crystallization screening, ensure the compound's identity and purity are unequivocally confirmed.
Section 1.2: The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step. The goal is to guide the molecules from a disordered state (in solution) to a highly ordered, single-crystal lattice slowly and methodically. This is achieved by creating a state of supersaturation, from which the compound precipitates in an ordered fashion. A variety of techniques can be employed, and screening multiple methods and solvent systems is crucial.
-
Solvent Selection: Begin by assessing the solubility of your compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane) at both room temperature and elevated temperatures. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
-
Screening Techniques: Set up crystallization trials using at least two of the following methods.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation in a small vial.
-
Loosely cap the vial or cover it with perforated parafilm to allow for slow solvent evaporation over several days to weeks.
-
Causality: This is the simplest method. The gradual increase in concentration as the solvent evaporates drives the system to supersaturation, promoting slow crystal growth. It is most effective with moderately volatile solvents.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).
-
Sitting Drop: Place the drop of the compound solution on a pedestal within the well.
-
Causality: The vapor of the more volatile anti-solvent slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization. This method offers excellent control over the rate of supersaturation and is highly effective for small quantities of material.[1][2]
-
-
Solvent Layering (Anti-solvent Diffusion):
-
Dissolve the compound in a minimal amount of a dense "good" solvent in a narrow tube or vial.
-
Carefully layer a less dense, miscible "poor" solvent (anti-solvent) on top, creating a distinct interface.
-
Seal the vessel and leave it undisturbed.
-
Causality: Slow diffusion across the solvent interface gradually creates a zone of supersaturation where crystals can form. This technique is particularly useful when heating is not desirable.
-
-
| Crystallization Technique | Pros | Cons | Best For |
| Slow Evaporation | Simple setup, requires minimal material. | Less control over rate, can lead to "crashing out". | Screening many solvents quickly. |
| Vapor Diffusion | Excellent control, uses very little material. | Requires careful setup, sensitive to vibrations. | Precious samples, optimizing conditions.[2] |
| Solvent Layering | No heat required, good for thermally sensitive compounds. | Requires solvents with different densities. | Compounds that are difficult to crystallize by other means. |
Section 1.3: X-ray Diffraction and Structure Elucidation
Once suitable crystals (typically 0.1-0.3 mm in size with sharp edges and no visible defects) are obtained, the final stages of the analysis can begin.
Caption: General workflow for single-crystal X-ray crystallography.
-
Crystal Mounting: A selected crystal is carefully mounted on a loop (e.g., a cryoloop) and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[4][5]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[6]
-
Structure Solution: This is the critical computational step where the "phase problem" is solved. Since only the intensities (amplitudes) of the diffracted waves are measured, their phases must be mathematically determined. For small molecules, "direct methods" are typically used to generate an initial electron density map.[7][8][9]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.[10]
PART 2: Comparative Analysis of Expected Structural Features
While no experimental data exists, we can make robust predictions about the crystal packing of 4-bromo-7-fluoroindoline complexes by comparing them to known halogenated and non-halogenated indole/indoline structures. The interplay between the N-H hydrogen bond donor, the C-Br halogen bond donor, and the C-F hydrogen bond acceptor will create a unique and complex supramolecular landscape.
Section 2.1: The Dominant Role of the Indoline N-H Group
In almost all known crystal structures of N-H containing indoles and indolines, this group is a primary driver of the supramolecular assembly.[11]
-
Prediction: The N-H group in a 4-bromo-7-fluoroindoline complex will almost certainly participate in a strong hydrogen bond, likely with a Lewis basic acceptor on an adjacent molecule (e.g., a carbonyl oxygen or a nitrogen atom). This interaction often leads to the formation of robust synthons, such as centrosymmetric dimers or one-dimensional chains, which will likely form the backbone of the crystal structure.
Section 2.2: The Directional Influence of the Bromine Atom
The bromine atom at the 4-position is not merely a sterically bulky group; it is a highly effective halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophile.
-
Prediction vs. Non-Brominated Analogues: Unlike a simple indoline or a 7-fluoroindoline, the 4-bromo derivative can form strong and highly directional C-Br···O or C-Br···N interactions. These bonds are often linear and can act as powerful structure-directing forces, linking the primary hydrogen-bonded motifs into 2D sheets or 3D networks.[12][13] The strength of these interactions often rivals that of conventional hydrogen bonds.
Section 2.3: The Subtle but Significant Role of the Fluorine Atom
Fluorine's role in crystal packing is distinctly different from that of bromine. Due to its high electronegativity and low polarizability, fluorine is a very poor halogen bond donor. However, it can act as a weak hydrogen bond acceptor.
-
Prediction vs. Non-Fluorinated Analogues: The 7-fluoro substituent is expected to participate in weak C-H···F interactions.[11][14] While individually weak, a network of these interactions can collectively contribute to the overall stability of the crystal lattice. Furthermore, fluorination can dramatically alter the electrostatic potential of the aromatic ring system, which can change the nature of π-π stacking interactions. In some systems, fluorination has been shown to switch the packing from a π-stacked motif to a herringbone arrangement, which could have significant implications for material properties.
Caption: Predicted intermolecular interactions for the 4-bromo-7-fluoroindoline scaffold.
Section 2.4: Summary of Expected Crystallographic Data
When a crystal structure of a 4-bromo-7-fluoroindoline complex is determined, the following parameters will be crucial for its analysis and comparison with other fragments.
| Parameter | Description | Expected Significance |
| Space Group | The symmetry operations that define the crystal lattice. | Provides insight into molecular packing and chirality. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Defines the basic geometry of the crystal lattice. |
| Resolution (Å) | A measure of the level of detail in the electron density map. | Lower values (< 1.0 Å) indicate higher quality data. |
| R-factor (R1) | The agreement between the crystallographic model and the experimental data. | Values < 0.07 (7%) are indicative of a good refinement.[10] |
| Key Interactions | Bond lengths/angles of N-H···X, C-Br···X, C-H···F, and π-π distances. | Quantifies the specific non-covalent forces governing the structure. |
Conclusion
While the crystallographic chapter on 4-bromo-7-fluoroindoline complexes remains to be written, the principles of crystal engineering provide a robust framework for both obtaining and interpreting these vital structures. By following the detailed experimental protocols outlined in this guide, researchers can confidently pursue the crystallization of these important molecules. The subsequent structural analysis, informed by an understanding of the competitive and synergistic interplay of hydrogen bonding, halogen bonding, and weaker C-H···F interactions, will undoubtedly provide invaluable insights for the design of next-generation therapeutics. This guide serves as a roadmap for navigating that discovery process, turning the current data void into a rich field of structural knowledge.
References
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Borek, R. T., et al. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 426–440. [Link]
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Shukla, R., et al. (2018). Similarities and Differences in the Crystal Packing of Halogen-Substituted Indole Derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 376–384. [Link]
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Lu, Y., et al. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Physical Chemistry Chemical Physics, 12(18), 4543–4551. [Link]
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PDB-101. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]
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Caballero, A., et al. (2024). C–Hlg···H–C (Hlg = Cl, Br, and I) Interactions Involving Organic Halides: A Theoretical Study. Molecules, 29(23), 5345. [Link]
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Clegg, W., et al. (2019). Refining X-ray Crystal Structures. In Crystal Structure Analysis: Principles and Practice. Royal Society of Chemistry. [Link]
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Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
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EPFL. (n.d.). Crystallization of small molecules. EPFL. [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
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Sharma, V., et al. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. The Journal of Physical Chemistry A, 127(29), 6049–6058. [Link]
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Adobes-Vidal, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2178-2200. [Link]
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Kinzhybalo, V. V., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 652-660. [Link]
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Janjic, J., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5487. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1-10. [Link]
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Sawyer, D. (2007). Single-crystal X-ray Diffraction. SERC at Carleton College. [Link]
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Giacovazzo, C. (2018). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford Academic. [Link]
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Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. SlidePlayer. [Link]
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University of Texas at Dallas. (n.d.). Exp 2 - Crystallization. UT Dallas. [Link]
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Kruger, P. E., & Su, C. C. (2014). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. CrystEngComm, 16(15), 3041-3047. [Link]
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Metrangolo, P., et al. (2023). Comparison of Intermolecular Halogen...Halogen Distances in Organic and Organometallic Crystals. Molecules, 28(15), 5670. [Link]
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Kruger, P. E., & Su, C. C. (2014). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. ResearchGate. [Link]
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Gurbanov, A. V., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 646-651. [Link]
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OlexSys. (n.d.). Structure Solution. OlexSys. [Link]
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Abraham, P. E., et al. (2025). Crystallographic and Thermodynamic Evidence of Negative Coupling in the Flavin-Dependent Tryptophan Halogenases AbeH and BorH. ACS Omega. [Link]
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Kinzhybalo, V. V., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 652-660. [Link]
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Jayashree, A., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. Chemical Data Collections, 24, 100237. [Link]
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Shinde, G., et al. (2024). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Efficient C-Halogen Bond Installation. Chemistry – A European Journal. [Link]
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Izotov, D., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 22(1), 101-108. [Link]
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Kornath, A., et al. (2015). Crystal Structure and Spectroscopic Investigation of Bromofluoro- and Fluoroiodomethane. European Journal of Inorganic Chemistry, 2015(32), 5357-5362. [Link]
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Grabarz, A. M., et al. (2024). Fluorine-Enhanced Self-Assembled Bromotetrafluorobenzene–Acetonitrile Systems. Crystal Growth & Design, 24(3), 1279–1290. [Link]
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Chopra, D., et al. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 3(6), 933–940. [Link]
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Unknown Author. (n.d.). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Wiley Online Library. [Link]
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Li, M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(17), 6306. [Link]
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A Comparative Guide to the Chromatographic Separation of 4-Bromo-7-fluoroindoline and its Process-Related Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates is paramount. 4-Bromo-7-fluoroindoline, a substituted indoline, is a valuable building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for the effective separation and analysis of 4-Bromo-7-fluoroindoline from its potential process-related impurities. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Separation Challenge: Understanding 4-Bromo-7-fluoroindoline and its Impurities
The primary challenge in the chromatographic analysis of 4-Bromo-7-fluoroindoline lies in the separation of structurally similar impurities. Based on common synthetic routes for halogenated indoles and indolines, the following impurities are likely to be present:
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring, such as 7-Bromo-4-fluoroindoline. These often have very similar polarities and molecular weights, making them difficult to separate.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions, which can include other halogenated species or oxidized forms of the target molecule. For instance, the corresponding indole (4-bromo-7-fluoroindole) or oxidized species like 4-bromo-7-fluoroindolin-2-one and 4-bromo-7-fluoroindoline-2,3-dione are potential impurities.[1]
-
Enantiomers: If a chiral center is introduced during synthesis, the separation of enantiomers becomes a critical step, as different enantiomers can have distinct pharmacological activities.[2]
Table 1: Potential Impurities in the Synthesis of 4-Bromo-7-fluoroindoline
| Impurity Type | Example Compound(s) | Key Separation Challenge |
| Regioisomers | 7-Bromo-4-fluoroindoline | Similar polarity and physicochemical properties to the main compound. |
| Starting Materials | Varies depending on the synthetic route (e.g., substituted anilines, halo-nitroaromatics) | May have significantly different polarities, but their presence needs to be monitored. |
| By-products | 4-Bromo-7-fluoroindole, 4-Bromo-7-fluoroindolin-2-one, 4-Bromo-7-fluoroindoline-2,3-dione | Varying degrees of polarity and potential for on-column degradation.[1] |
| Enantiomers | (R)- and (S)-4-Bromo-7-fluoroindoline (if synthesis is not stereospecific) | Identical physical and chemical properties in an achiral environment, requiring a chiral stationary phase. |
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is dictated by the properties of the analyte and its impurities, as well as the analytical goal (e.g., routine purity check, preparative separation, or trace-level impurity identification).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for indoline derivatives.[3]
-
Expertise & Experience: For separating halogenated aromatic compounds like 4-Bromo-7-fluoroindoline, reversed-phase HPLC is the workhorse. The key to a successful separation lies in the selection of the stationary phase. While standard C18 columns can be effective, fluorinated stationary phases, such as pentafluorophenyl (PFP) or fluoro-phenyl phases, can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions. For chiral separations, a wide range of chiral stationary phases (CSPs) are available, with polysaccharide-based columns being particularly popular.[4]
-
Trustworthiness: HPLC methods are highly robust and reproducible. The use of UV detection is straightforward for indole derivatives due to their chromophoric nature. For impurity profiling at low levels, mass spectrometry (MS) detection provides the necessary sensitivity and specificity.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations and for achieving faster analysis times.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.
-
Expertise & Experience: SFC is often considered a form of normal-phase chromatography, making it ideal for separating isomers.[2] The low viscosity of the supercritical mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly faster separations compared to HPLC.[6] For halogenated compounds, SFC can provide excellent selectivity, and it is the technique of choice for preparative chiral separations in the pharmaceutical industry due to the ease of solvent removal.[7]
-
Trustworthiness: Modern SFC systems offer excellent reproducibility. The technique is also considered "greener" than HPLC due to the significant reduction in the use of organic solvents.[2] SFC can be readily coupled with MS for sensitive and selective detection.
Gas Chromatography (GC)
GC is best suited for the analysis of volatile and thermally stable compounds.[8] While 4-Bromo-7-fluoroindoline itself may have limited volatility, GC can be an excellent tool for analyzing certain process-related impurities.
-
Expertise & Experience: GC is particularly useful for detecting and quantifying residual solvents and volatile starting materials that may be present in the sample. For less volatile impurities, derivatization may be necessary to increase their volatility. The high resolving power of capillary GC columns makes it ideal for separating complex mixtures of volatile impurities.
-
Trustworthiness: GC, especially when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific technique for identifying unknown volatile impurities.[9] It is a robust and reliable method for quality control applications focused on volatile components.
Data Presentation: A Comparative Overview
Table 2: Comparison of HPLC, SFC, and GC for the Analysis of 4-Bromo-7-fluoroindoline Impurities
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation of compounds in a liquid phase. | Separation using a supercritical fluid as the mobile phase.[10] | Separation of volatile compounds in the gas phase.[8] |
| Primary Applications | Purity analysis, impurity profiling, separation of non-volatile compounds, chiral separations. | Chiral separations, separation of isomers, fast screening, "green" chromatography.[5] | Analysis of residual solvents, volatile starting materials, and thermally stable by-products. |
| Advantages | Versatile, robust, wide range of stationary phases, suitable for non-volatile and thermally labile compounds.[3] | Fast analysis times, high efficiency, reduced organic solvent consumption, excellent for chiral separations.[6][11] | High resolution, high sensitivity (especially with MS), ideal for volatile compounds. |
| Limitations | Higher solvent consumption and cost, longer analysis times compared to SFC. | Not ideal for highly polar compounds, requires specialized equipment.[10] | Limited to volatile and thermally stable compounds, may require derivatization. |
| Typical Detectors | UV, Diode Array Detector (DAD), Mass Spectrometry (MS). | UV, DAD, MS, Evaporative Light Scattering Detector (ELSD). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
Experimental Protocols
The following protocols are provided as starting points for method development and should be optimized for the specific sample matrix and analytical requirements.
HPLC Method for Achiral and Chiral Separation
Protocol 1: Reversed-Phase HPLC for Achiral Impurity Profiling
-
Column: PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Rationale: PFP phases offer enhanced selectivity for halogenated and aromatic compounds compared to standard C18 columns.
-
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Rationale: Formic acid is a volatile mobile phase modifier, making it compatible with MS detection.
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and/or MS detection.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) (e.g., 4.6 x 250 mm, 5 µm).
-
Rationale: Polysaccharide-based CSPs are widely successful for the separation of a broad range of chiral compounds.[4]
-
-
Mobile Phase (Normal Phase): Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Method for Chiral Separation
Protocol 3: Chiral SFC for Fast Enantiomeric Separation
-
Column: Chiral stationary phase (e.g., derivatized polysaccharide on silica) (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol).
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., methanol or a mixture of methanol and isopropanol) to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method for Volatile Impurities
Protocol 4: GC-MS for Residual Solvents and Volatile Impurities
-
Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Detector: Mass Spectrometer (MS) with a scan range of m/z 35-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration that allows for the detection of trace impurities.
Conclusion and Recommendations
The optimal chromatographic method for the analysis of 4-Bromo-7-fluoroindoline and its impurities is contingent on the specific analytical objective.
-
For routine achiral purity analysis and impurity profiling , a reversed-phase HPLC method using a PFP or similar fluorinated stationary phase is recommended due to its robustness and specific selectivity for halogenated compounds.
-
When chiral separation is required, SFC is the superior choice, offering faster analysis times, higher efficiency, and a more environmentally friendly approach compared to chiral HPLC.
-
GC-MS is an indispensable tool for the analysis of volatile impurities , such as residual solvents and starting materials, which may not be amenable to HPLC or SFC analysis.
A comprehensive quality control strategy should ideally incorporate a combination of these techniques to ensure the full characterization of 4-Bromo-7-fluoroindoline and its impurity profile. Method development should always begin with a thorough understanding of the potential impurities and their physicochemical properties, followed by a systematic screening of columns and mobile phases to achieve the desired separation.
References
Sources
- 1. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. cetjournal.it [cetjournal.it]
- 4. 1153535-26-2|4-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-bromo-7-fluoro-2-methyl-1h-indole (C9H7BrFN) [pubchemlite.lcsb.uni.lu]
- 9. sepscience.com [sepscience.com]
- 10. chemscene.com [chemscene.com]
- 11. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-7-fluoroindoline: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. 4-Bromo-7-fluoroindoline, a halogenated indoline derivative, presents a specific set of handling challenges that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, from initial risk assessment to the final disposal of contaminated materials. Our focus is on not just what to wear, but why specific choices are critical for ensuring personnel safety and data integrity.
Understanding the Hazard Profile: An Evidence-Based Approach
The primary hazards associated with halogenated indolines include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][3]
This hazard profile dictates a multi-faceted PPE approach that provides comprehensive protection for all potential routes of exposure.
Core Principles of PPE Selection for 4-Bromo-7-fluoroindoline
The selection of appropriate PPE is not a one-size-fits-all endeavor. It requires a careful consideration of the specific procedures being performed, the quantities of the compound being used, and the potential for aerosolization. The following table summarizes the recommended PPE for handling 4-Bromo-7-fluoroindoline, grounded in the known hazards of similar compounds.
| Hazard | Route of Exposure | Primary PPE | Secondary PPE (as needed) |
| Skin Irritation | Dermal | Nitrile Gloves, Chemical-Resistant Lab Coat | Chemical-Resistant Apron, Coveralls |
| Eye Irritation | Ocular | Tightly-fitting Safety Goggles | Face Shield |
| Respiratory Irritation | Inhalation | Chemical Fume Hood | NIOSH-approved Respirator |
| Ingestion | Oral | No eating, drinking, or smoking in the lab | --- |
A Step-by-Step Guide to Personal Protective Equipment Protocol
The following protocol outlines the essential steps for donning, doffing, and handling PPE when working with 4-Bromo-7-fluoroindoline. This systematic approach is designed to minimize the risk of contamination and exposure.
Pre-Operational Preparations:
-
Work Area Designation: All work with 4-Bromo-7-fluoroindoline should be conducted within a certified chemical fume hood to mitigate inhalation risks.[4][5]
-
PPE Inspection: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE.
Donning PPE: A Sequential Approach
The following diagram illustrates the correct sequence for putting on your personal protective equipment to ensure a proper seal and minimize the risk of cross-contamination.
Caption: Sequential workflow for donning personal protective equipment.
Handling 4-Bromo-7-fluoroindoline:
-
Gloves: Always wear double gloves, preferably nitrile, for enhanced protection.[6] If direct contact occurs, remove the outer glove immediately, and inspect the inner glove for any breaches before continuing.
-
Lab Coat: A chemical-resistant lab coat with tight-fitting cuffs is mandatory.[7]
-
Eye Protection: Tightly fitting safety goggles are essential to protect against splashes.[7][8] A face shield should be worn over the goggles when there is a significant risk of splashing.[8]
Doffing PPE: A Decontamination-Focused Process
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:
-
Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them.
-
Lab Coat: Unfasten your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Goggles/Face Shield: Remove eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Ensuring a Safe End-of-Life for Contaminated Materials
Proper disposal of both the chemical waste and contaminated PPE is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All waste containing 4-Bromo-7-fluoroindoline should be collected in a designated, labeled, and sealed hazardous waste container.[1][9] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
-
Contaminated PPE: All disposable PPE, including gloves, and any heavily contaminated lab coats, should be placed in a designated hazardous waste bag for incineration.[10] Do not dispose of contaminated materials in the regular trash.
Conclusion: A Culture of Safety
The safe handling of 4-Bromo-7-fluoroindoline is predicated on a foundational understanding of its potential hazards and a disciplined adherence to established safety protocols. By implementing this comprehensive PPE strategy, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research. This guide serves as a living document; always consult your institution's specific safety guidelines and the most up-to-date SDS information for any chemical you handle.
References
- AK Scientific, Inc. (n.d.).
-
PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
- Fisher Scientific. (2015, January 08).
- Thermo Fisher Scientific. (2009, January 26).
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Thermo Fisher Scientific. (2025, October 24).
- Fisher Scientific. (2009, January 19).
- Biosynth. (2023, December 05).
- Thermo Fisher Scientific. (2025, October 24).
- BLD Pharm. (n.d.). 1260903-30-7|4-Bromo-7-fluoroindolin-2-one.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- ECHEMI. (n.d.).
- ChemScene. (n.d.). 1779123-84-0 | 4-Bromo-7-fluoroindolin-3-ol.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Provista. (2022, October 06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. aksci.com [aksci.com]
- 2. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
